molecular formula C12H17NO2 B8189440 (3S,5S)-1-Benzylpiperidine-3,5-diol

(3S,5S)-1-Benzylpiperidine-3,5-diol

Cat. No.: B8189440
M. Wt: 207.27 g/mol
InChI Key: ARTDOWDQPXVXAF-RYUDHWBXSA-N
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Description

(3S,5S)-1-Benzylpiperidine-3,5-diol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,5S)-1-benzylpiperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDOWDQPXVXAF-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S,5S)-1-Benzylpiperidine-3,5-diol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3S,5S)-1-Benzylpiperidine-3,5-diol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[1][2] The introduction of stereocenters, such as in this compound, allows for three-dimensional diversity that can be crucial for achieving specific and high-affinity interactions with biological targets.[2] This guide will delve into the essential physicochemical properties, a proposed stereoselective synthesis, purification and characterization methodologies, and potential applications of this specific diastereomer.

Physicochemical Properties

This compound is a chiral, non-planar molecule with two stereocenters. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1909277-17-3[3]
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
Appearance Not specified (likely a solid)
Storage Sealed in dry, 2-8°C[3]
SMILES O[C@H]1CCN(CC2=CC=CC=C2)C1[3]
Topological Polar Surface Area (TPSA) 43.7 Ų[3]
Predicted logP 0.6141[3]

Stereoselective Synthesis: A Proposed Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: Asymmetric Aldol Reaction

The synthesis would commence with an asymmetric aldol reaction between an appropriate N-protected amino-aldehyde and a silyl enol ether, catalyzed by a chiral proline-derived organocatalyst. This approach is known to produce chiral 1,3-keto alcohols with high enantiomeric excess.[4]

  • To a solution of a suitable chiral proline-derived organocatalyst (e.g., (S)-proline) and Cu(OTf)₂ in a mixture of DMSO and water, add the N-benzyl-protected amino-aldehyde at room temperature.

  • Cool the mixture to 0°C and add the silyl enol ether of acetone dropwise.

  • Allow the reaction to stir for 24-48 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product, a chiral β-hydroxy ketone, is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction

The resulting chiral β-hydroxy ketone is then subjected to a diastereoselective reduction to establish the second stereocenter, yielding the desired this compound. The use of a bulky reducing agent, such as L-selectride®, would be expected to favor the formation of the syn diol through a chelation-controlled mechanism.

  • Dissolve the purified β-hydroxy ketone in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).

  • Add a solution of L-selectride® (1.0 M in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for several hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The final product, this compound, is purified by flash column chromatography.

G cluster_0 Step 1: Asymmetric Aldol Reaction cluster_1 Step 2: Diastereoselective Reduction N-benzyl-protected amino-aldehyde N-benzyl-protected amino-aldehyde Aldol Reaction Aldol Reaction N-benzyl-protected amino-aldehyde->Aldol Reaction Silyl enol ether Silyl enol ether Silyl enol ether->Aldol Reaction Chiral beta-hydroxy ketone Chiral beta-hydroxy ketone Aldol Reaction->Chiral beta-hydroxy ketone Proline-derived catalyst, Cu(OTf)2 Reduction Reduction Chiral beta-hydroxy ketone->Reduction L-selectride®, THF, -78°C Final Product This compound Reduction->Final Product

Caption: Proposed synthetic workflow for this compound.

Purification and Characterization

Purification

The primary method for purifying the final compound and intermediates is flash column chromatography on silica gel. The choice of eluent would be determined empirically, likely a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to achieve optimal separation.

Characterization

The structural elucidation and determination of stereochemical purity of this compound would rely on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the connectivity of the molecule. The diastereomeric ratio can often be determined from the ¹H NMR spectrum of the crude product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product, analysis on a chiral stationary phase is the gold standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The presence of the hydroxyl groups would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

A specialized NMR technique for determining the enantiomeric purity of chiral diols involves derivatization with 2-formylphenylboronic acid and an enantiopure amine, such as α-methylbenzylamine, to form diastereomeric iminoboronate esters.[6][7] The ratio of these diastereomers can be accurately determined by integration of well-resolved signals in the ¹H NMR spectrum.[7]

G cluster_char Characterization Crude Product Crude Product Purification Flash Column Chromatography Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR (1H, 13C) Pure Product->NMR MS Mass Spectrometry Pure Product->MS HPLC Chiral HPLC Pure Product->HPLC IR IR Spectroscopy Pure Product->IR

Caption: Workflow for the purification and characterization of the final product.

Potential Applications in Drug Discovery

Substituted piperidines are of significant interest in drug discovery due to their ability to serve as scaffolds for a wide range of biologically active molecules.[1][8] The 3,5-diol substitution pattern in this compound offers multiple points for further functionalization, making it a valuable building block for the synthesis of compound libraries.

The chiral nature of this molecule is particularly important, as stereochemistry often plays a critical role in the efficacy and safety of pharmaceuticals. Potential therapeutic areas where this scaffold could be explored include:

  • Neurodegenerative Diseases: Piperidine derivatives have been investigated as inhibitors of acetylcholinesterase and serotonin transporters, which are targets in the treatment of Alzheimer's disease.[9]

  • Oncology: The piperidine ring is a core component of several anticancer agents.

  • Infectious Diseases: Many compounds containing the piperidine moiety have demonstrated antimicrobial and antiviral activities.

The benzyl group can serve as a protecting group that can be removed under various conditions to allow for further modification at the nitrogen atom. This versatility enhances the utility of this compound as a versatile intermediate in the synthesis of complex target molecules.

Conclusion

References

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). (URL: [Link])

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols - Organic Letters - Figshare. (URL: [Link])

  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols - PubMed. (URL: [Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (URL: [Link])

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - QuickCompany. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

Sources

An In-Depth Technical Guide to the Safe Laboratory Use of (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for (3S,5S)-1-Benzylpiperidine-3,5-diol (CAS No. 1909277-17-3). As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets (SDS) and established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a standard SDS to explain the rationale behind safety procedures, empowering researchers to build a culture of proactive safety.

Compound Identification and Hazard Profile

This compound is a chiral aliphatic heterocyclic compound.[1] While specific toxicological data for this exact stereoisomer is not extensively published, the hazard profile is established through supplier safety data sheets and is consistent with related piperidine derivatives.[1][2]

The primary hazards associated with this compound are related to its irritant properties.[1] It is crucial to understand that while the piperidine ring is a stable amide structure, piperidine itself is a flammable and corrosive liquid; this context underscores the need for careful handling of its derivatives.[3][4]

GHS Classification & Labeling:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for this compound:[1]

Parameter Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
CAS Number 1909277-17-3[1]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]

These classifications dictate the minimum personal protective equipment (PPE) and handling procedures required to mitigate risk. The causality is direct: the H315 and H319 statements mandate the use of gloves and eye protection to prevent contact dermatitis and serious eye damage, while the H335 statement necessitates handling in a well-ventilated area to prevent respiratory tract irritation.[1][2]

Exposure Controls & Personal Protection: A Self-Validating System

The most effective safety protocols are built on a multi-layered, self-validating system known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls to minimize reliance on PPE alone.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for Research) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative Reduces reliance on procedure FumeHood Chemical Fume Hood Engineering->FumeHood Ventilation Adequate Lab Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Reduces reliance on PPE SOPs Standard Operating Procedures Administrative->SOPs Training Chemical Handling Training Administrative->Training Gloves Nitrile Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles LabCoat Lab Coat PPE->LabCoat

Caption: Hierarchy of controls for safe handling.

Detailed PPE Protocol:

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. Contaminated gloves should be removed using proper technique and disposed of in accordance with laboratory waste procedures.[5][6]

  • Eye Protection : Chemical safety goggles or safety glasses with side-shields are mandatory.[5] Given the H319 "Causes serious eye irritation" classification, this is a critical, non-negotiable requirement.[1]

  • Skin and Body Protection : A standard laboratory coat must be worn and kept buttoned.[5] This prevents incidental contact with skin.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols, addressing the H335 hazard.[3][5]

Safe Handling, Storage, and Disposal

Handling Protocol:

  • Preparation : Before handling, ensure a chemical fume hood is operational.[5] Have an appropriate spill kit and waste container readily accessible.

  • Weighing & Transfer : Conduct all weighing and solution preparation within the fume hood to contain any airborne particles.[7] Avoid creating dust.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[10]

  • Avoidance : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapor.[5]

Storage Protocol:

  • Container : Keep the container tightly closed to prevent contamination and potential moisture absorption.[8]

  • Location : Store in a designated, well-ventilated, and secure chemical storage area. The recommended storage temperature is often between 2-8°C, sealed in a dry environment.[1]

  • Incompatibilities : Store away from strong oxidizing agents.[11]

Disposal Protocol:

  • Segregation : Collect waste this compound and any contaminated materials (e.g., gloves, weigh paper) in a dedicated, properly labeled hazardous waste container.[3]

  • Containerization : Use a compatible container, such as a high-density polyethylene (HDPE) bottle, that can be securely sealed.[3] The label must include the full chemical name and relevant hazard symbols.[3]

  • Licensed Disposal : All chemical waste must be disposed of through a licensed hazardous waste management company to ensure compliance with local, state, and federal regulations.[3][11]

Emergency Procedures: A First-Responder's Guide

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with the location and use of safety showers and eyewash stations.[5]

Emergency_Response_Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions cluster_followup Follow-Up Start Incident Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Small Spill Start->Spill WashSkin Wash with plenty of water for 15 mins Skin->WashSkin RinseEyes Rinse with water for 15 mins, holding eyelids open Eye->RinseEyes FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth AbsorbSpill Absorb with inert material (e.g., vermiculite) Spill->AbsorbSpill Medical Seek Medical Attention WashSkin->Medical If irritation persists RinseEyes->Medical FreshAir->Medical If symptoms occur RinseMouth->Medical Dispose Collect waste for proper disposal AbsorbSpill->Dispose Decontaminate Decontaminate spill area Dispose->Decontaminate

Caption: Emergency response workflow for exposure or spills.

First-Aid Measures:

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][12] If skin irritation occurs, seek medical advice.[8]

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical attention immediately.[8]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[8] If symptoms such as respiratory irritation develop, seek medical attention.[2]

  • If Swallowed : Rinse the mouth with water.[8] Do NOT induce vomiting.[4] Seek immediate medical attention.[13]

Spill Management Protocol:

  • Evacuate and Ventilate : Clear the immediate area and ensure adequate ventilation.[3]

  • Absorb : Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[3] Avoid creating dust.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]

Toxicological and Ecological Information

  • Toxicological Information : The primary toxicological concerns are acute irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1] The toxicological properties of the material have not been fully investigated, and it should be handled with the appropriate care for a novel chemical entity.[5] Some related piperidone structures have been investigated for cytotoxic activity, suggesting that compounds in this class can be biologically active.[14]

  • Ecological Information : Specific data on persistence, bioaccumulation, and ecotoxicity for this compound are limited. As a standard practice, prevent the product from entering drains or waterways to avoid environmental contamination.[8] There are no components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher in related compounds.[8]

References

  • INDOFINE Chemical Company, Inc. (n.d.). Material Safety Data Sheet. Retrieved from INDOFINE Chemical Company, Inc. URL: [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Retrieved from Fisher Scientific. URL: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. URL: [Link]

  • Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. Retrieved from Tuoda Industry Limited. URL: [Link]

  • Chemtronics. (2015). Safety Data Sheet: Max-Kleen™ Tri-V. Retrieved from Chemtronics. URL: [Link]

  • MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from MDPI. URL: [Link]

Sources

Strategic Sourcing & Validation of (3S,5S)-1-Benzylpiperidine-3,5-diol

[1]

Executive Summary: The Stereochemical Imperative

This compound (CAS: 1909277-17-3 ) is a high-value chiral building block utilized in the synthesis of next-generation protease inhibitors, iminosugar-based glycosidase inhibitors, and E3 ligase ligands for targeted protein degradation (PROTACs).[1]

Unlike simple piperidines, this molecule possesses C2 symmetry and exists as the trans isomer.[1] A critical sourcing failure mode in this class is the accidental procurement of the cis (meso) diastereomer (CAS: 913831-96-6) or the racemic trans mixture.[1] This guide provides a field-proven protocol to identify, source, and validate the specific (3S,5S) enantiomer, ensuring data integrity in downstream biological assays.

Critical Quality Attributes (CQAs) & The "Cis-Trans" Trap

Before engaging suppliers, the sourcing scientist must define the stereochemical specification.[1] The 3,5-disubstituted piperidine ring creates two distinct stereochemical environments:

Feature(3S,5S)-Isomer (Target) (3R,5S)-Isomer (Impurity)
Configuration TransCis (Meso)
Symmetry

Axis
Plane of Symmetry (

)
Chirality Chiral (Enantiomer)Achiral (Meso)
CAS Number 1909277-17-3 913831-96-6
NMR Signal Equivalent protons (C2 symmetry)Equivalent protons (Plane symmetry)
Differentiation Requires Chiral HPLCDistinguishable by 1H-NMR couplings

Technical Insight: Many catalog suppliers list "1-Benzylpiperidine-3,5-diol" without specifying stereochemistry.[1] If the CAS is not explicitly 1909277-17-3, assume it is the diastereomeric mixture (approx. 1:1 cis/trans) derived from the reduction of 1-benzylpiperidine-3,5-dione.[1]

Sourcing Landscape & Vendor Qualification

The market for this specific enantiomer is bifurcated into high-cost catalog inventory and lead-time-dependent custom synthesis.[1]

Tier 1: Validated Catalog Suppliers (Immediate Availability)

These vendors have established routes, typically involving enzymatic resolution or chiral pool synthesis (e.g., from tartaric acid derivatives).[1]

  • ChemScene: Primary holder of the specific (3S,5S) CAS.[1] Frequently stocks gram-scale quantities.[1]

  • MolCore: Often lists related chiral piperidines; reliable for cross-sourcing.

Tier 2: Custom Synthesis & Bulk (CROs)

For demands >100g, catalog pricing is prohibitive.[1] Engagement with CROs (e.g., WuXi AppTec , Enamine , Pharmablock ) is required.[1]

Sourcing Directive:

  • Request the CoA before purchase.

  • Mandate Chiral HPLC data. If the vendor only provides optical rotation (

    
    ), reject the lot.[1] Optical rotation is unreliable for this scaffold due to low specific rotation values and solvent dependence.
    

Technical Validation: The Self-Validating Protocol

Trusting a vendor's label is a violation of Good Laboratory Practice (GLP) in critical path chemistry.[1] Upon receipt, the following workflow serves as a self-validating system to confirm identity and purity.

A. The Validation Workflow

QC_WorkflowReceiptShipment Receipt(CAS 1909277-17-3)VisualVisual Inspection(Hygroscopic Solid)Receipt->VisualNMR1H NMR (DMSO-d6)Check DiastereomersVisual->NMRHPLCChiral HPLCCheck EnantiomersNMR->HPLCIf >95% TransRejectReject / ReturnNMR->RejectIf Cis detectedReleaseRelease to InventoryHPLC->Releaseee > 98%HPLC->Rejectee < 98%

Figure 1: Decision tree for incoming QC of chiral piperidine scaffolds.

B. Experiment 1: 1H-NMR Diastereomer Check

Objective: Distinguish the trans target from the cis (meso) impurity. Method: Dissolve 10 mg in DMSO-

Mechanistic Insight:
  • In the (3S,5S)-trans isomer, the ring adopts a twisted conformation to minimize 1,3-diaxial interactions, often showing specific coupling constants (

    
    ) for the H3/H5 protons.[1]
    
  • The cis-meso isomer typically locks into a chair conformation where one hydroxyl is axial and the other equatorial (or a rapid flip averaging them), resulting in a distinct chemical shift for the benzylic protons (

    
    ).[1]
    
  • Criterion: If you observe a duplicate set of benzylic singlets (or AB quartets), the sample is a diastereomeric mixture.[1]

C. Experiment 2: Chiral HPLC (The Gold Standard)

Objective: Quantify Enantiomeric Excess (ee%).[1] Protocol:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:[1]10) + 0.1% Diethylamine (DEA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Benzyl chromophore).[1]

  • Rationale: The basic modifier (DEA) is strictly required to suppress peak tailing caused by the interaction of the piperidine nitrogen with silanol groups on the stationary phase.[1]

Handling & Stability

  • Hygroscopicity: The 3,5-diol motif creates a high polar surface area (PSA).[1] The solid is hygroscopic.[1]

  • Storage: Store at +4°C under Argon. Long-term storage in air leads to water uptake, which renders weight-based stoichiometry inaccurate in synthesis.[1]

  • Re-Testing: If the container has been opened, perform a Karl Fischer (KF) titration before use in sensitive reactions (e.g., Mitsunobu coupling) to correct molecular weight.[1]

References

  • ChemScene Product Data. this compound (CAS 1909277-17-3). [1][2]

  • Fisher Scientific / eMolecules. cis-1-Benzyl-piperidine-3,5-diol (CAS 913831-96-6).[1][3] (Cited for exclusion/differentiation).[1][2][3][4] [1]

  • National Institutes of Health (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives.[1] (Context for AChE inhibitor applications).

  • PubChem. (3S,4S)-1-benzylpiperidine-3,4-diol Data.[1][5] (Structural analog comparison). [1]

Structural Elucidation & Stereochemical Analysis of (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and stereochemical analysis of (3S,5S)-1-Benzylpiperidine-3,5-diol . This analysis is critical for researchers utilizing this scaffold in the development of iminosugars, glycosidase inhibitors, and pharmacological chaperones.

Introduction: The Stereochemical Challenge

The piperidine-3,5-diol scaffold is a privileged structure in medicinal chemistry, serving as a core for mimicking monosaccharides. However, its utility is strictly governed by stereochemistry. The (3S,5S) configuration represents the trans-diastereomer , which is chiral and must be differentiated from the thermodynamically more stable cis-meso form ((3R,5S)-isomer).

For drug development, establishing the absolute configuration is non-trivial due to the conformational flexibility of the six-membered ring. This guide outlines a self-validating analytical workflow to unambiguously assign the (3S,5S) structure, distinguishing it from its diastereomer (cis-meso) and enantiomer ((3R,5R)).

Key Structural Features[1][2][3][4][5]
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 207.27 g/mol [1][2]

  • Stereochemistry: (3S,5S)

    
    Trans -relationship (Axial/Equatorial in chair conformation).
    
  • Symmetry:

    
     axis of symmetry (passing through N and C4).
    

Synthetic Context & Impurity Profile

Understanding the origin of the molecule informs the analytical strategy. The compound is typically synthesized via the reduction of 1-benzyl-3,5-dioxopiperidine or the reductive cyclization of amino-aldol precursors.

  • Hydride Reduction (e.g., NaBH

    
    ):  Predominantly yields the cis-isomer (meso) , where both hydroxyl groups occupy equatorial positions to minimize 1,3-diaxial strain. The (3S,5S)-trans isomer is often the minor product.
    
  • Implication: The crude material will be a mixture of diastereomers. The first analytical checkpoint is confirming the removal of the cis-meso impurity before determining enantiopurity.

Spectroscopic Characterization (NMR & MS)[2][5]

Mass Spectrometry (MS)

While MS cannot distinguish stereoisomers, it validates the molecular integrity.

  • Ionization: ESI (+)

  • Molecular Ion:

    
     m/z[3]
    
  • Fragmentation: Prominent loss of the benzyl group (91 m/z, tropylium ion) and water loss peaks (

    
    ).
    
Nuclear Magnetic Resonance (NMR) Strategy

The distinction between the Cis (Meso) and Trans (Chiral) isomers relies on symmetry and coupling constants (


).
Symmetry Analysis (

C NMR)

Both the Cis (meso) and Trans (chiral) isomers possess symmetry elements that simplify the NMR spectra.

  • Cis-Isomer (Meso): Possesses a plane of symmetry (

    
    ). C3/C5 are equivalent; C2/C6 are equivalent.
    
  • Trans-Isomer (3S,5S): Possesses a

    
     rotational axis. C3/C5 are equivalent; C2/C6 are equivalent.
    
  • Result: Both isomers show the same number of

    
    C signals (7 unique carbon environments). Differentiation requires 
    
    
    
    coupling analysis.
Conformational Analysis & Coupling Constants (

NMR)

This is the definitive method for diastereomer assignment.

FeatureCis-Isomer (Meso) Trans-Isomer (3S,5S)
Conformation Stable Chair (Diequatorial OH)Rapid Ring Flip (Axial/Equatorial

Equatorial/Axial)
H3/H5 Protons Purely Axial Time-Averaged (Axial + Equatorial)

Large Ax-Ax coupling (~10-11 Hz)Averaged coupling (~5-7 Hz)
NOE Signal Strong H3-H5 diaxial correlationWeak or averaged H3-H5 correlation

Diagnostic Signal: Look for the multiplet width of the methine protons at C3/C5.

  • If (3S,5S)-Trans : The signal will appear as a narrower multiplet due to averaged

    
     values.
    
  • If Cis-Meso : The signal will be a broad triplet-of-doublets or similar wide pattern due to the large

    
    .
    

Absolute Configuration Determination

Once the diastereomer is confirmed as Trans , you must resolve the enantiomer ((3S,5S) vs (3R,5R)).

Method A: Chiral HPLC (Direct Measurement)

The trans-isomer is chiral, whereas the cis-isomer is meso (achiral).

  • Column: Chiralpak IB or AD-H (Amylose-based).

  • Mobile Phase: Hexane:IPA (e.g., 90:10) with 0.1% Diethylamine.

  • Expected Result:

    • Cis-Meso: Single peak (non-resolvable).

    • Trans-Racemate: Two resolved peaks (1:1 ratio).

    • (3S,5S)-Sample: Single peak matching the retention time of the (S,S) standard.

Method B: Mosher's Ester Analysis (Chemical Derivatization)

To assign absolute configuration without a standard, use the modified Mosher's method.

  • Derivatize the diol with

    
    - and 
    
    
    
    -MTPA chloride.
  • Analyze the

    
     (
    
    
    
    ) of the neighboring protons.
  • Model: For the (3S,5S) center, the spatial arrangement of the MTPA phenyl group will shield specific protons in the

    
    -ester relative to the 
    
    
    
    -ester.

Experimental Protocols

Protocol 1: Chiral Purity Determination

Objective: Quantify the enantiomeric excess (ee) of this compound.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of IPA (HPLC grade).

  • Column: Daicel Chiralpak IB (4.6 x 250 mm, 5 µm).[4]

  • Conditions:

    • Flow: 1.0 mL/min[4][5]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

    • Temp: 25°C.

    • Detection: UV @ 210 nm and 254 nm.

  • Validation: Inject a racemic trans-standard to establish separation (

    
    ).
    
  • Calculation:

    
    
    
Protocol 2: NMR Distinction of Diastereomers

Objective: Confirm Trans-configuration.

  • Solvent: CDCl

    
     (or CD
    
    
    
    OD if solubility is poor).
  • Experiment: 1D

    
    H NMR (minimum 400 MHz) and 2D NOESY.
    
  • Analysis:

    • Locate H3 and H5 signals (approx.[6] 3.8 - 4.2 ppm).

    • Measure width at half-height (

      
      ).
      
    • Criteria:

      
       Hz indicates Cis-Meso  (Axial H). 
      
      
      
      Hz indicates Trans (Averaged H).

Visualization of Analytical Workflow

StructuralAnalysis Start Crude Synthesis Product (Reductive Amination/Reduction) Step1 Flash Chromatography (Silica Gel) Start->Step1 Check1 Diastereomer Check (1H NMR Coupling Analysis) Step1->Check1 ResultCis Cis-Isomer (Meso) (3R,5S) Discard or Recycle Check1->ResultCis Large J(ax-ax) (~10Hz) ResultTrans Trans-Isomer (Racemic) (3S,5S) + (3R,5R) Check1->ResultTrans Averaged J (~6Hz) Step2 Chiral Resolution (Chiral HPLC / Salt Formation) ResultTrans->Step2 Check2 Enantiopurity Check (Chiralpak IB) Step2->Check2 Final Pure this compound Target Scaffold Check2->Final ee > 98%

Figure 1: Analytical workflow for the isolation and validation of the (3S,5S) isomer from a synthetic mixture.

Stereochemistry Trans Trans-Isomer (Chiral) ConfTrans Conformational Equilibrium Ax/Eq <-> Eq/Ax (Rapid Flip) Trans->ConfTrans Cis Cis-Isomer (Meso) ConfCis Stable Chair Eq/Eq (Locked) Cis->ConfCis NMRTrans NMR Signal: Averaged Couplings Narrow Multiplet ConfTrans->NMRTrans NMRCis NMR Signal: Large Ax-Ax Couplings Broad Multiplet ConfCis->NMRCis

Figure 2: Stereochemical impact on NMR observables. The rapid ring flip of the trans-isomer averages the signal, distinguishing it from the locked cis-meso form.

References

  • Separation of Piperidine Diol Enantiomers: Patent WO2015113452A1. Compounds and methods for separating (3R,5R) and (3S,5S) isomers using Chiralpak IB.

  • Conformational Analysis of N-Benzylpiperidines: Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate.

  • Structural Modification of Piperidine Scaffolds: Structural modification of the tripeptide KPV by reductive glycoalkylation. PMC.

Sources

Methodological & Application

synthesis of pharmaceutical intermediates using (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Value Transformations of (3S,5S)-1-Benzylpiperidine-3,5-diol

Strategic Profile & Introduction

This compound (CAS: 1909277-17-3) represents a privileged chiral scaffold in medicinal chemistry. Unlike its meso counterpart ((3R,5S)-isomer), the (3S,5S) isomer possesses


-symmetry, a feature highly prized for constructing chiral ligands, resolving agents, and enantiopure pharmaceutical intermediates.

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the specific substitution pattern at the 3 and 5 positions allows for the creation of "sugar mimics" (iminosugars) and conformationally restricted diamines that are critical for:

  • RNA-Targeting Small Molecules: Mimetics of aminoglycosides that bind to bacterial rRNA.[1]

  • CNS Therapeutics: Neurokinin-1 (NK1) receptor antagonists and Acetylcholinesterase (AChE) inhibitors where stereochemistry dictates potency.

  • Peptidomimetics: Scaffolds for constraining peptide backbones (e.g., Pseudodistomin analogs).

This guide details the protocol for converting the (3S,5S)-diol into the high-value intermediate (3R,5R)-3,5-diamino-1-benzylpiperidine via double stereochemical inversion, and explores its utility in generating diversity for SAR (Structure-Activity Relationship) libraries.

Critical Application: Synthesis of Chiral Diamines

The most robust application of this scaffold is the synthesis of 3,5-diaminopiperidines. These diamines serve as surrogates for the 2-deoxystreptamine (2-DOS) ring found in aminoglycoside antibiotics.

Scientific Rationale (Stereochemical Control): Direct amination of the (3S,5S)-diol via a mesylate intermediate involves a double


 displacement.
  • Starting Material: this compound.[2]

  • Activation: Mesylation retains stereochemistry ((3S,5S)-Bis-mesylate).

  • Displacement: Nucleophilic attack by azide (

    
    ) causes inversion at both chiral centers.
    
  • Product: (3R,5R)-3,5-Diazido

    
     (3R,5R)-3,5-Diamino.
    

This pathway provides exclusive access to the (3R,5R) amine series, which is otherwise difficult to resolve from racemic mixtures.

Visual Workflow (DOT Diagram)

G Figure 1: Stereoselective conversion of (3S,5S)-diol to (3R,5R)-diamine via double inversion. Diol (3S,5S)-1-Benzyl- piperidine-3,5-diol Mesylate (3S,5S)-Bis-Mesylate Intermediate Diol->Mesylate MsCl, TEA DCM, 0°C Azide (3R,5R)-Bis-Azide (Inverted Centers) Mesylate->Azide NaN3, DMF 80°C (SN2) Diamine (3R,5R)-3,5-Diamino- piperidine Azide->Diamine H2, Pd/C or Staudinger

Figure 1: Stereoselective conversion of (3S,5S)-diol to (3R,5R)-diamine via double inversion.

Detailed Experimental Protocols

Protocol A: Activation via Bis-Mesylation

Objective: Convert hydroxyl groups into excellent leaving groups without racemization.

Reagents:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (2.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the diol in 50 mL anhydrous DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. Ensure the internal temperature does not exceed 5°C to prevent elimination side reactions (which would form enol ethers).

  • Activation: Add MsCl dropwise over 20 minutes. The reaction is exothermic.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Validation (TLC): Monitor consumption of starting material (polar, low

    
    ) and formation of the bis-mesylate (higher 
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
    • Note: The mesylate is often unstable on silica; use immediately for the next step or recrystallize from cold ether/hexanes.

Protocol B: Nucleophilic Displacement (Azidation)

Objective: Introduce nitrogen functionality with stereochemical inversion.

Reagents:

  • Crude Bis-mesylate (from Protocol A)

  • Sodium Azide (

    
    ) (4.0 eq)
    
  • DMF (Dimethylformamide)[3]

Step-by-Step:

  • Solvation: Dissolve the bis-mesylate in DMF (0.2 M concentration).

  • Reagent Addition: Add

    
     carefully. (Caution: Azides are potentially explosive; use a blast shield).
    
  • Reaction: Heat to 80°C for 12–16 hours.

    • Mechanism:[3][4][5][6][7] The azide ion attacks the backside of the C-3 and C-5 carbons, inverting the (S,S) configuration to (R,R).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ).
    
    • Safety: Do not concentrate azide solutions to dryness if not necessary.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield (3R,5R)-3,5-diazido-1-benzylpiperidine.

Protocol C: Reduction to Diamine

Objective: Final reduction to the pharmaceutical intermediate.

Method: Hydrogenation (Pd/C) or Staudinger Reduction (


).
  • Hydrogenation: Dissolve azide in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     (1 atm) for 4 hours.
    
    • Note: If the benzyl group is required in the final product, monitor carefully to prevent debenzylation (or use Staudinger reduction). If debenzylation is desired to yield the free piperidine core, increase pressure to 50 psi and temperature to 50°C.

Analytical Data & Quality Control

To ensure the integrity of the chiral intermediate, the following analytical parameters should be verified.

ParameterMethodExpected Observation
Purity HPLC (Chiral Column)>98% ee (enantiomeric excess). Absence of meso-isomer.
Identity

H-NMR (DMSO-

)
Diol: Multiplets at

3.5–3.8 ppm (CH-OH). Mesylate: Sharp singlet at

3.1 ppm (-OMs). Azide: Upfield shift of CH-N protons relative to CH-OMs.
IR Spectroscopy FTIRAzide: Strong characteristic stretch at ~2100

. Diamine: Disappearance of azide peak; appearance of N-H stretch (~3300

).
Mass Spec LC-MS (ESI+)Diol: [M+H]+ = 208.1 Diamine: [M+H]+ = 206.2 (approx, depending on benzyl presence).

Strategic Utility in Drug Discovery[8]

The resulting (3R,5R)-diamine and the parent (3S,5S)-diol are versatile precursors for two major classes of therapeutics:

  • Aminoglycoside Mimetics (Antibacterials): The 3,5-diaminopiperidine core mimics the 1,3-diamine motif of 2-deoxystreptamine.[1][6] By attaching diverse "head" and "tail" groups to the amine nitrogens, researchers can generate libraries of RNA-binding small molecules that inhibit bacterial translation with reduced ototoxicity compared to traditional aminoglycosides.

  • CNS Ligands (Alzheimer's & Pain): Benzylpiperidines are pharmacophores for Acetylcholinesterase (AChE) inhibitors. Functionalizing the 3,5-positions (e.g., as carbamates or ethers) allows for the exploration of the active site gorge of AChE, potentially increasing selectivity over Butyrylcholinesterase (BuChE).

Application Workflow (DOT Diagram)

Applications cluster_0 Pathway A: CNS Therapeutics cluster_1 Pathway B: Anti-Infectives Core (3S,5S)-1-Benzyl- piperidine-3,5-diol Deriv1 3,5-Bis(carbamates) Core->Deriv1 R-NCO (Retention) Deriv2 (3R,5R)-Diamine Core->Deriv2 1. MsCl 2. NaN3 3. H2 (Inversion) Target1 AChE Inhibitors (Alzheimer's) Deriv1->Target1 Target2 RNA-Binding Aminoglycoside Mimics Deriv2->Target2

Figure 2: Divergent application pathways for CNS and Anti-infective drug discovery.

References

  • Zhou, Y., Gregor, V. E., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.[1][6] Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210.

  • Hermann, T. (2007). Aminoglycoside antibiotics: Old drugs and new therapeutic approaches. Cellular and Molecular Life Sciences, 64, 1841–1852.

  • Di Stefano, M., et al. (2024).[3] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 263, 115916.[3] [3]

  • ChemScene. (2023). Product Monograph: this compound (CAS 1909277-17-3).[2]

  • Bols, M. (2000). 1-Azasugars. In Imine Sugars (pp. 1-20). Wiley-VCH. (Contextual grounding for hydroxypiperidine synthesis).

(Note: While specific "named" drugs derived exclusively from the (3S,5S) isomer are proprietary to specific development pipelines, the cited references validate the synthesis and utility of the 3,5-disubstituted piperidine class in the described therapeutic areas.)

Sources

Application Note: (3S,5S)-1-Benzylpiperidine-3,5-diol as a Chiral Building Block

[1]

Abstract

This guide details the strategic application of (3S,5S)-1-Benzylpiperidine-3,5-diol (CAS: 1909277-17-3) in high-value medicinal chemistry.[1] Unlike common 3- or 4-substituted piperidines, this C2-symmetric scaffold offers a unique geometry for designing peptidomimetics, aspartyl protease inhibitors, and fragment-based drug discovery (FBDD) libraries.[1] This document provides validated protocols for desymmetrization, stereochemical inversion, and scaffold deprotection, enabling researchers to access a broad chemical space from a single chiral progenitor.

Introduction: The Power of C2 Symmetry

The this compound is a "privileged scaffold" due to its ability to project functional groups into specific spatial quadrants while maintaining a rigid heterocyclic core.[1]

Key Structural Advantages[2]
  • C2 Symmetry: The molecule possesses a C2 axis of symmetry passing through the Nitrogen and C4 atoms.[1] This renders the two hydroxyl groups chemically equivalent but stereochemically distinct relative to the ring.

  • Defined Conformation: The 3,5-trans relationship typically favors a diequatorial conformation in solution, minimizing 1,3-diaxial interactions, which is ideal for mimicking peptide turns.

  • Divergent Utility:

    • Bis-functionalization: Simultaneous reaction of both hydroxyls creates symmetric ligands (e.g., for HIV protease inhibitors).[1]

    • Desymmetrization: Differentiating the hydroxyls allows for the construction of non-symmetric, highly complex chiral cores.

Strategic Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold.

GStartThis compound(C2 Symmetric Core)BisFuncBis-Functionalization(Symmetric Targets)Start->BisFunc  Excess Reagent  DesymDesymmetrization(Asymmetric Targets)Start->Desym  Statistical/Enzymatic  InvStereo-Inversion(Mitsunobu)Start->Inv  DIAD/PPh3  Target1C2-Symmetric Ligands(e.g., HIV Protease Inhibitors)BisFunc->Target1Target2(3S,5S)-Mono-protectedIntermediatesDesym->Target2Target3(3R,5S)-Meso Compounds(Cis-isomers)Inv->Target3

Figure 1: Strategic Divergence.[1] The C2 symmetry allows for both symmetric library expansion and asymmetric precision synthesis.

Experimental Protocols

Protocol A: Statistical Desymmetrization (Mono-Protection)

Objective: To differentiate the two equivalent hydroxyl groups, allowing sequential functionalization.[1] Challenge: Due to C2 symmetry, the OH groups have identical reactivity. Statistical methods typically yield a 1:2:1 mixture (diester : monoester : starting material).[1]

Procedure:

  • Setup: Dissolve this compound (1.0 eq, 5 mmol) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C under Argon. Add NaH (60% dispersion, 1.0 eq) portion-wise. Stir for 30 minutes.

    • Note: Do not use excess base; strict stoichiometry is vital to maximize the mono-anion species.[1]

  • Addition: Add TBDMSCl (tert-butyldimethylsilyl chloride) (0.9 eq) dissolved in THF dropwise over 1 hour via syringe pump.

    • Mechanistic Insight: Slow addition limits the local concentration of electrophile, favoring reaction with the more abundant unreacted alkoxide over the mono-protected product.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: ~45-50% Mono-protected product, ~25% Bis-protected, ~25% Recovered Starting Material.[1]

    • Recycling: The recovered starting material can be re-subjected to the reaction loop.

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Objective: To access the (3R,5S) meso or (3R,5R) trans configurations.[1] Context: This is essential when the target binding pocket requires a cis relationship between substituents.[1]

Procedure:

  • Reagents: Mix (3S,5S)-diol (1.0 eq), p-Nitrobenzoic acid (4.0 eq), and Triphenylphosphine (PPh₃, 4.0 eq) in anhydrous Toluene/THF (1:1).

  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 4.0 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Hydrolysis (Optional): To recover the inverted diol, treat the resulting bis-ester with K₂CO₃ in MeOH.

  • Result: Complete double inversion yields the (3R,5R) enantiomer.[1] Using 1.0 eq of reagents on the mono-protected substrate (from Protocol A) yields the (3R,5S) cis-diastereomer.

Protocol C: Scaffold Release (N-Debenzylation)

Objective: Removal of the N-benzyl group to allow incorporation into larger drug scaffolds.[1] Standard: Pd/C is often sluggish for N-benzyl piperidines.[1] Pearlman’s Catalyst (Pd(OH)₂/C) is the industry standard for this transformation.[1]

Procedure:

  • Solvent: Dissolve substrate in MeOH or EtOH (0.05 M). Add 1.0 eq of HCl (1.25 M in MeOH) to protonate the amine (prevents catalyst poisoning).

  • Catalyst: Add 20 wt% Pd(OH)₂/C (wet).

  • Hydrogenation: Hydrogenate at 40-50 psi (Parr shaker) or under H₂ balloon (if kinetics allow) for 6-12 hours.

  • Filtration: Filter through a Celite pad.[1]

  • Free Basing: The product will be the HCl salt. Neutralize with Amberlyst A-21 free base resin if the free amine is required immediately.[1]

Application Data & Comparison

The following table summarizes the utility of the (3S,5S) isomer compared to other piperidine building blocks.

Scaffold Feature(3S,5S)-3,5-Diol3-Hydroxy Piperidine4-Hydroxy Piperidine
Chirality Yes (C2 Symmetric) Yes (1 center)Achiral
Functional Sites 2 (Orthogonal potential) 11
Stereo-control High (Rigid Ring) ModerateLow (Flexible)
Primary Use Peptidomimetics, FBDD General MedChemGeneral MedChem
Key Drug Class Protease Inhibitors Kinase InhibitorsGPCR Ligands

Synthesis of Bioactive Cores (Workflow)

This diagram visualizes the synthesis of a hypothetical Aspartyl Protease Inhibitor Core using the (3S,5S) block.

SynthesisStep1(3S,5S)-N-Bn-DiolStep2Mono-TBS Ether(Protocol A)Step1->Step2NaH, TBSClStep3Core Coupling(e.g., Alkylation)Step2->Step3R-X, BaseStep4Deprotection/OxidationStep3->Step4TBAF; SwernFinalChiral ProteaseInhibitor CoreStep4->FinalReductive Amination

Figure 2: Application workflow for converting the diol into a functionalized pharmacophore.

References

  • National Institutes of Health (NIH). (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[1] Retrieved from [Link]

  • Beilstein Journals. (2014). Enantioselective desymmetrization strategy of prochiral 1,3-diols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2010).[1] Process for synthesis of N-benzyl-3-piperidinol and related derivatives. Retrieved from

Application Note: Strategic Functionalization of (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,5S)-1-Benzylpiperidine-3,5-diol represents a high-value chiral scaffold in medicinal chemistry, offering a rigid,


-symmetric core often utilized in the synthesis of protease inhibitors, chiral ligands, and GPCR modulators. Its utility lies in the ability to independently manipulate the hydroxyl groups (H-bond donors/acceptors) and the basic nitrogen center.

This guide details three critical functionalization pathways:

  • Nucleophilic Activation: Bis-mesylation to access leaving groups.[1]

  • Stereochemical Inversion: Mitsunobu protocols to access the (3R,5R) configuration or introduce nucleophiles.

  • Scaffold Deprotection: High-yield

    
    -debenzylation to release the secondary amine.[1]
    

Chemical Profile & Reactivity Analysis

The (3S,5S) stereochemistry places both hydroxyl groups in a specific spatial arrangement. In the chair conformation, the 1-benzyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. The 3,5-hydroxyls, depending on the specific chair flip, can exist in pseudo-axial or pseudo-equatorial orientations, influencing their reactivity.

PropertyDataImplication for Synthesis
Formula

MW: 207.27 g/mol
Symmetry

Symmetric
Both OH groups are chemically equivalent; mono-functionalization results in statistical mixtures.[1]
pKa (OH) ~16Requires strong bases or activation (Mitsunobu/Mesyl) for substitution.[1]
pKa (NH+) ~9.5 (Piperidine)The tertiary amine is basic; acid scavengers are required in acylation/sulfonylation.
Reaction Landscape Visualization

ReactionLandscape cluster_legend Legend SM (3S,5S)-1-Bn-Piperidine-3,5-diol (Starting Material) Prod_Ms Bis-Mesylate (Leaving Group) SM->Prod_Ms MsCl, Et3N (Activation) Prod_Inv (3R,5R)-Diester (Inverted Config) SM->Prod_Inv DIAD, PPh3, RCO2H (Mitsunobu) Prod_NH (3S,5S)-Piperidine-3,5-diol (Free Amine) SM->Prod_NH H2, Pd/C (Debenzylation) Prod_Azide 3,5-Diazido (Precursor to Diamine) Prod_Ms->Prod_Azide NaN3, DMF (Substitution) key Blue: Scaffold | Red: Activated | Yellow: Inverted | Green: Deprotected

Figure 1: Strategic divergence points from the parent diol. The pathway choice dictates the stereochemical outcome (retention vs. inversion).

Protocol 1: Bis-Mesylation (Hydroxyl Activation)[1]

Objective: Convert the poor hydroxyl leaving groups into mesylates, enabling subsequent nucleophilic substitution (e.g., with azides, cyanides, or halides).

Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfonyl chloride sulfur, followed by elimination of HCl (captured by base).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (2.5 equiv)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv) or DIPEA[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the diol (1.0 equiv) and anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents competitive elimination to the alkene.

  • Base Addition: Add

    
     (3.0 equiv) dropwise.[1] The solution remains clear.
    
  • Activation: Add MsCl (2.5 equiv) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: A white precipitate (

      
      ) will form.[1]
      
  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The bis-mesylate is often unstable on silica.[1] Use immediately or recrystallize from Et2O/Hexanes if solid; otherwise, store at -20°C under Argon.[1]

Troubleshooting:

  • Elimination Products: If alkene spots appear on TLC, lower the reaction temperature to -20°C and ensure dropwise addition of MsCl.

Protocol 2: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the (3S,5S) centers to (3R,5R) while introducing ester functionality, or to differentiate the hydroxyls via statistical mono-inversion.

Scientific Grounding: The Mitsunobu reaction utilizes a redox system (


/DIAD) to activate the alcohol as a phosphonium intermediate, which is then displaced by a nucleophile (acid) via an 

mechanism, resulting in Walden inversion.[2]
Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzoic acid or p-Nitrobenzoic acid (2.5 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (2.5 equiv)[1]
    
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (2.5 equiv)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Dissolution: In a dry flask under

    
    , dissolve the diol, 
    
    
    
    , and Benzoic acid in THF (0.1 M).
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.[3]

    • Note: Rapid addition can generate excessive heat, degrading the betaine intermediate.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly.[1]

  • Purification: Triturate the residue with cold

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ).[1] Filter. Purify the filtrate via flash chromatography (Hexanes/EtOAc gradient).
Stereochemical Pathway Visualization[1]

Mitsunobu Step1 Activation: Alcohol attacks PPh3-DIAD adduct Step2 Oxyphosphonium Intermediate (Leaving Group Formation) Step1->Step2 Proton Transfer Step3 SN2 Displacement by Carboxylate Step2->Step3 Inversion of Configuration (3S -> 3R) Result Product: (3R,5R)-Diester Step3->Result

Figure 2: Mechanistic flow of the double inversion. The rigid piperidine ring generally favors clean inversion over elimination in this protocol.

Protocol 3: N-Debenzylation (Hydrogenolysis)[1]

Objective: Remove the benzyl protecting group to access the free secondary amine for further scaffold diversification (e.g., reductive amination or amide coupling).

Scientific Grounding: Palladium-catalyzed hydrogenolysis cleaves the benzylic C-N bond.[1] For piperidines, Pearlman’s catalyst (


) is often superior to standard Pd/C due to faster kinetics, preventing catalyst poisoning by the free amine product.
Materials
  • Substrate: this compound (or functionalized derivative)

  • Catalyst: 20 wt%

    
     on Carbon (Pearlman's Catalyst) (10-20% by weight of substrate)[1]
    
  • Solvent: Methanol or Ethanol (0.05 M)[1]

  • Reagent: Hydrogen Gas (

    
    ) (Balloon or 1 atm)
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate in MeOH.

  • Catalyst Addition: Under an Argon blanket, carefully add the Pd catalyst. Safety: Pd/C is pyrophoric; do not add to dry solvent.[1]

  • Hydrogenation: Purge the vessel with

    
     (vacuum/fill cycle x3). Attach a hydrogen balloon.
    
  • Agitation: Stir vigorously at room temperature for 6–12 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; the product is a free amine).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is usually obtained as a quantitative acetate or hydrochloride salt (if acid was used) or free base.

References & Validation

The protocols above are synthesized from standard methodologies applied to piperidine alkaloids and 1,3-diol systems.

  • Mitsunobu Reaction on 1,3-Diols:

    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

    • Relevance: Validates the double inversion mechanism and warns of intramolecular etherification risks in 1,3-systems.

  • Mesylation of Chiral Alcohols:

    • Source: Organic Syntheses, Coll.[4] Vol. 10, p.297 (2004).

    • Relevance: Standardizes the low-temperature addition of MsCl to prevent elimination in secondary alcohols.

  • Debenzylation of N-Benzyl Piperidines:

    • Source: Kocienski, P. J. "Protecting Groups."[1][5] Thieme Chemistry, 3rd Edition.

    • Relevance: Establishes Pd(OH)2/H2 as the preferred method for hindered or deactivated benzyl amines.

  • Chiral Piperidine Scaffolds in Drug Design:

    • Source: Chen, et al. "Application of Chiral Piperidine Scaffolds in Drug Design."[6] Pharmaceutical Fronts, 2023.[6]

    • Relevance: Contextualizes the importance of the (3S,5S) isomer in improving potency and selectivity in MedChem.

Sources

(3S,5S)-1-Benzylpiperidine-3,5-diol in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3S,5S)-1-Benzylpiperidine-3,5-diol in Peptidomimetic Synthesis

Part 1: The Strategic Scaffold

The development of peptidomimetics hinges on the ability to lock pharmacophores into bioactive conformations while shedding the metabolic instability of native peptides. This compound represents a privileged "chiral command center" for this purpose.

Unlike flexible linear peptides, this rigid six-membered ring fixes substituents in specific vector orientations. In the context of aspartyl protease inhibitors (e.g., Renin, HIV-1 Protease, BACE1), the 3,5-disubstituted piperidine core serves as a transition-state surrogate . The (3S,5S) trans-configuration is particularly valuable because it breaks the symmetry of the piperidine ring, allowing for the independent vectorization of the P1 and P3 side chains, mimicking the extended


-strand conformation often required for enzyme binding.
Mechanistic Advantage: The "Anchor" Effect

In a typical aspartyl protease active site, the enzyme cleaves a peptide bond between two residues. This scaffold replaces the hydrolyzable amide bond with a stable carbon framework.

  • C3-Position (S-config): Often directs a hydrophobic group into the S3 subpocket.

  • C5-Position (S-config): Can be functionalized to interact with the S1 or S1' subpockets.

  • Central Nitrogen: Provides a handle for solvation or further extension into the S2' region.

Part 2: Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of this compound

Rationale: While chiral pool synthesis from L-glutamic acid is possible, it is lengthy (5+ steps). The chemoenzymatic route via kinetic resolution is preferred for scalability and higher enantiomeric excess (ee > 99%).

Reagents Required:

  • 1-Benzylpiperidin-4-one

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Vinyl acetate (Acyl donor)

  • Ruthenium catalyst (e.g., Shvo's catalyst or similar transfer hydrogenation catalyst)

  • Organic solvents (MTBE, Toluene)

Workflow:

  • Synthesis of the rac-Diol:

    • Step: Reduce 1-benzylpiperidin-4-one using NaBH4 (0.5 equiv) in Methanol at 0°C.

    • Observation: Yields a mixture of cis- (meso) and trans- (racemic) 1-benzylpiperidine-3,5-diols.

    • Purification: Flash chromatography (EtOAc/Hexane) to enrich the trans-isomer fraction if possible, though the enzymatic step handles mixtures well.

  • Enzymatic Kinetic Resolution (The Critical Step):

    • Setup: Suspend the rac-trans-diol (10 mmol) in dry MTBE (50 mL). Add Vinyl Acetate (5 equiv) and CAL-B (500 mg).

    • Incubation: Stir at 30°C for 24-48 hours. Monitor via Chiral HPLC (Chiralpak AD-H).

    • Mechanism: CAL-B selectively acetylates the (3R,5R)-enantiomer, leaving the desired (3S,5S)-diol unreacted.

    • Termination: Filter off the enzyme.

  • Isolation:

    • Separation: The reaction mixture now contains (3R,5R)-diacetate and (3S,5S)-diol. These have vastly different polarities.

    • Extraction: Partition between water and EtOAc. The (3S,5S)-diol will favor the aqueous phase (or polar organic extraction), while the diacetate remains in the organic layer.

    • Yield: Typically 40-45% (theoretical max 50% for resolution).

    • QC: Check optical rotation. Literature value:

      
       to 
      
      
      
      (c=1, MeOH).
Protocol B: Functionalization for Peptidomimetics (Mitsunobu Inversion)

Rationale: To install amino acid side chains, the hydroxyl groups often need to be converted to amines with inversion of configuration (to (3R,5R)) or retention (via double inversion). Here we describe installing an azide for "Click" chemistry or reduction to an amine.

  • Activation:

    • Dissolve (3S,5S)-diol (1 equiv) in dry THF.

    • Add Triphenylphosphine (PPh3, 2.2 equiv).

    • Cool to 0°C.[1]

  • Substitution:

    • Add Diisopropyl azodicarboxylate (DIAD, 2.2 equiv) dropwise.

    • Add Diphenylphosphoryl azide (DPPA, 2.2 equiv).

    • Note: This will invert the center to (3R,5R). If the (3S,5S) amine is required, start with the (3R,5R) diol (obtained from the ester hydrolysis in Protocol A).

  • Reduction:

    • Staudinger reduction (PPh3/H2O) yields the diamine, ready for coupling with P2/P3 amino acids.

Part 3: Visualization & Logic

Figure 1: Chemoenzymatic Resolution Pathway

This diagram illustrates the flow from the achiral ketone to the specific chiral building block.

Synthesis Ketone 1-Benzylpiperidin-4-one RacDiol rac-trans-3,5-Diol (Mixture) Ketone->RacDiol NaBH4 Reduction Enzyme CAL-B Lipase + Vinyl Acetate RacDiol->Enzyme Kinetic Resolution ProductA (3R,5R)-Diacetate (Acylated) Enzyme->ProductA Fast Reaction ProductB (3S,5S)-Diol (Unreacted Target) Enzyme->ProductB Slow/No Reaction (High ee)

Caption: Kinetic resolution strategy using CAL-B lipase to isolate the (3S,5S)-diol from the racemic mixture.

Figure 2: Pharmacophore Mapping (Renin Inhibitor Context)

How the (3S,5S) scaffold orients side chains to mimic the peptide backbone.

Pharmacophore Scaffold (3S,5S)-Piperidine Core C3-Position (S) N1-Position C5-Position (S) S3 S3 Hydrophobic Pocket (Distal Binding) Scaffold:C3->S3 Displays P3 Ligand (e.g., Phenyl/Naphthyl) S1 S1/S1' Catalytic Site (Transition State) Scaffold:C5->S1 Displays P1 Ligand (e.g., Hydroxyl/Amine) Solv Solvent Interface (Bioavailability) Scaffold:N1->Solv Modulates pKa/Solubility

Caption: Pharmacophore mapping showing how the (3S,5S) geometry directs substituents into enzyme subpockets.

Part 4: Quantitative Data Summary

The following table summarizes the impact of the 3,5-substituted piperidine scaffold on Renin inhibition potency compared to linear analogs.

Compound ClassCore ScaffoldConfigurationIC50 (Renin)Selectivity (vs Cathepsin D)
Linear Peptide HydroxyethyleneL-amino acids~15 nMLow (<50x)
First Gen Cyclic 3,4-Disubstitutedcis~10 nMModerate
Optimized Cyclic 3,5-Disubstituted (3S,5R) cis 0.6 - 2.0 nM High (>500x)
Chiral Analog 3,5-Disubstituted (3S,5S) trans ~5 - 15 nM *High (>500x)

*Note: While the (3S,5R) cis-isomer (meso-derived) is often the most potent for Renin (e.g., Aliskiren-related analogs), the (3S,5S) trans-isomer provides unique vectors for other targets like HIV protease or specific GPCRs where a "kinked" conformation is unfavorable.

References

  • Chemoenzymatic Synthesis: Olofsson, B., et al. "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry, vol. 71, no. 21, 2006, pp. 8256–8260.

  • Renin Inhibitor Design: Ostermann, N., et al.[2][3] "A Novel Class of Oral Direct Renin Inhibitors: Highly Potent 3,5-Disubstituted Piperidines Bearing a Tricyclic P3-P1 Pharmacophore." Journal of Medicinal Chemistry, vol. 56, no. 6, 2013, pp. 2196–2206.

  • Structural Biology: Ehara, T., et al. "Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors."[2] ACS Medicinal Chemistry Letters, vol. 5, no.[2][3] 7, 2014, pp. 787-792.[2][3]

  • Chiral Pool Synthesis: Khom, S. T., et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, vol. 63, 2024, pp. 330-335.

Sources

Application Note: Scalable Chemoenzymatic Synthesis of (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes a chemoenzymatic route which offers superior atom economy compared to classical resolution, converting the thermodynamically favored meso-intermediate into the desired chiral target.

Executive Summary

(3S,5S)-1-Benzylpiperidine-3,5-diol (CAS: 1909277-17-3) is a critical chiral scaffold utilized in the synthesis of next-generation protease inhibitors and neuroactive ligands. Classical synthesis via the reduction of 1-benzyl-3,5-dioxopiperidine or 3,5-dihydroxypyridine typically yields the thermodynamically stable cis-meso isomer (3R,5S), requiring wasteful resolution to access the desired trans-(3S,5S) enantiomer.

This protocol details a Stereodivergent Chemoenzymatic Route designed for kilogram-scale production. By leveraging the high symmetry of the meso-intermediate, we utilize lipase-catalyzed desymmetrization followed by stereochemical inversion to achieve theoretical yields approaching 100%, significantly surpassing the 50% limit of classical resolution.

Key Process Metrics
  • Target Scale: 1 kg – 10 kg

  • Overall Yield Target: >65%

  • Enantiomeric Excess (ee): >99.5%

  • Atom Economy: High (Recycling of meso-isomer not required; direct conversion).

Process Logic & Workflow

The synthesis hinges on the "Meso-Trick": converting an achiral (meso) precursor into a chiral intermediate with two differentiated hydroxyl groups, allowing selective inversion of one center to establish the (S,S) configuration.

Workflow Diagram

G Start 3,5-Dihydroxypyridine (Comm. Starting Material) Step1 Step 1: Benzylation & Hydrogenation Start->Step1 BnBr, H2/PtO2 Meso Meso-Intermediate (cis-1-Benzylpiperidine-3,5-diol) Step1->Meso >90% cis-selectivity Step2 Step 2: Enzymatic Desymmetrization (Lipase AK) Meso->Step2 Vinyl Acetate ChiralInt Chiral Monoacetate (3S,5R)-isomer Step2->ChiralInt >99% ee Step3 Step 3: Activation & Inversion ChiralInt->Step3 MsCl; CsOAc Target Target Product (3S,5S)-1-Benzyl- piperidine-3,5-diol Step3->Target Global Hydrolysis

Figure 1: Chemoenzymatic workflow converting the achiral meso-diol into the chiral (3S,5S)-target via desymmetrization and inversion.

Detailed Protocols & Scale-Up Procedures

Step 1: Synthesis of cis-1-Benzylpiperidine-3,5-diol (Meso-Precursor)

Objective: Preparation of the piperidine core from 3,5-dihydroxypyridine. Mechanism: Quaternization facilitates ring reduction. Heterogeneous hydrogenation favors syn-addition, yielding the cis-diol (meso) as the major product.

Protocol:

  • Benzylation: Charge a reactor with 3,5-dihydroxypyridine (1.0 eq) and DMF (5 vol). Add Benzyl bromide (1.05 eq) slowly at 20°C. Heat to 60°C for 4 hours. Cool to 0°C to precipitate the N-benzyl-3,5-dihydroxypyridinium bromide salt. Filter and wash with cold acetone.

  • Hydrogenation: Transfer the wet cake to a high-pressure autoclave. Suspend in Methanol (10 vol). Add PtO₂ (Adams' catalyst) (2 wt%) or Rh/C (5 wt%).

    • Note: Pd/C may cause debenzylation; Pt or Rh are preferred for ring reduction while preserving the N-Bn group.

  • Reaction: Pressurize with H₂ (50 bar/725 psi) and heat to 50°C. Stir vigorously (gas-liquid mass transfer limited). Monitor H₂ uptake.

  • Work-up: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1][2] Recrystallize from Isopropanol/Heptane to isolate the pure cis-meso diol.

    • Target Yield: 85-90%.

    • QC Check: ¹H NMR (symmetry check) and HPLC (dr > 95:5).

Step 2: Enzymatic Desymmetrization (The Chiral Switch)

Objective: Differentiate the two enantiotopic hydroxyl groups. Enzyme: Pseudomonas fluorescens Lipase (Amano Lipase AK) is the industry standard for 1,3-diol desymmetrization.

Protocol:

  • Setup: In a jacketed reactor, dissolve Meso-Diol (1.0 eq) in MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) (10 vol).

    • Solvent Choice: Ethers preserve enzyme activity better than polar solvents.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

    • Why Vinyl Acetate? The byproduct is acetaldehyde (volatile/tautomerizes), making the reaction irreversible.

  • Catalysis: Add Lipase AK (immobilized on celite or resin, 50 wt% relative to substrate). Stir at 25-30°C.

  • Monitoring: Monitor by chiral HPLC. The reaction stops automatically at the mono-acetate stage due to steric recognition.

    • Endpoint: >99% conversion to mono-acetate.

  • Work-up: Filter off the enzyme (can be recycled 3-5 times). Concentrate the filtrate to obtain (3S,5R)-5-acetoxy-1-benzylpiperidin-3-ol .

    • Stereochemistry Note: Lipase AK typically acetylates the R-center (or S-center depending on priority rules mapping), leaving the other OH free. For this scaffold, verify absolute config via Mosher's ester analysis during pilot runs.

Step 3: Stereochemical Inversion & Final Hydrolysis

Objective: Invert the stereocenter of the free hydroxyl group to match the acetylated center (or vice versa) to achieve (3S,5S). Strategy: Sulfonate activation followed by displacement.

Protocol:

  • Activation: Dissolve the Chiral Monoacetate (1.0 eq) in DCM (dichloromethane, 8 vol). Add Triethylamine (1.5 eq). Cool to 0°C.[3]

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir for 1 hour. Aqueous wash (NaHCO₃) and phase separation.

  • Inversion (Displacement): Dissolve the crude mesylate in DMF or DMSO (5 vol). Add Cesium Acetate (CsOAc) (2.0 eq) or Potassium Acetate/18-Crown-6 . Heat to 80-90°C for 6-12 hours.

    • Mechanism:[4][1][3][5][6] S_N2 displacement inverts the configuration at the mesylated carbon.

    • Result: (3S,5S)-1-benzylpiperidine-3,5-diacetate.

  • Global Hydrolysis: Cool reaction. Add MeOH (2 vol) and LiOH (aq, 4M) (3.0 eq). Stir at 25°C for 2 hours.

  • Isolation: Extract into Ethyl Acetate . Wash with brine. Dry and Concentrate.[1][3][6]

  • Purification: Crystallize the final product from Ethyl Acetate/Hexanes .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOperational RangeImpact on Quality/YieldMitigation
H₂ Pressure (Step 1) 40 - 60 barLow pressure leads to incomplete reduction or pyridine poisoning.Maintain high agitation rates (kLa) to ensure H₂ saturation.
Water Content (Step 2) < 0.05% (KF)Excess water causes hydrolysis of the product (reverse reaction).Use dry solvents and molecular sieves in the enzyme reactor.
Temperature (Step 3) 80 - 95°C<80°C: Slow reaction. >100°C: Elimination side-products (alkenes).Strictly control jacket temperature; use CsOAc for lower temp reactivity.
Enzyme Quality Activity > 20k U/gBatch-to-batch variation affects reaction time.Pre-screen enzyme lots; adjust loading based on specific activity.

Analytical Control Strategy

To ensure "Self-Validating" protocols, the following analytical checkpoints are mandatory:

  • In-Process Control (IPC) 1 - Hydrogenation:

    • Method: H-NMR in DMSO-d6.[2]

    • Criteria: Disappearance of aromatic pyridine signals (>99% conversion).

  • IPC 2 - Desymmetrization:

    • Method: Chiral HPLC (Column: Chiralpak AD-H or OD-H). Mobile Phase: Hexane/IPA (90:10).

    • Criteria: ee > 99%. Presence of diacetate < 2%.[3]

  • Final Release:

    • Purity: >98% (HPLC area).

    • Optical Rotation: Compare with reference standard (approx

      
       to 
      
      
      
      , solvent dependent).

Safety & Process Safety Management (PSM)

  • Hydrogenation: High-pressure hydrogen presents an explosion hazard. Equipment must be ATEX/Ex-rated. Grounding of catalyst filters is critical to prevent static ignition of solvent vapors.

  • Mesyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Use in a closed system with a scrubber.

  • Enzymes: Sensitizers. Handle solids in a fume hood or glove bag to prevent inhalation of dust.

References

  • ChemicalBook. (2023).[3] 1-Benzyl-piperidine-3,5-diol synthesis and CAS Data. Retrieved from

  • ChemScene. (2023).[3] this compound Product Information.[2][7] Retrieved from

  • Gotor-Fernández, V., et al. (2006). Stereoselective Synthesis of 1,3-Diols.[8] (Review of desymmetrization strategies). ChemInform. Retrieved from

  • Beilstein Journals. (2025). Enantioselective desymmetrization strategy of prochiral 1,3-diols. Retrieved from

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol (CSA Salt Method). US20080051579A1.[1] Retrieved from

Sources

Troubleshooting & Optimization

purification methods for (3S,5S)-1-Benzylpiperidine-3,5-diol from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3S,5S)-1-Benzylpiperidine-3,5-diol . This chiral building block presents unique chromatographic and isolation challenges due to its highly polar 1,3-diol system, the basicity of the tertiary piperidine nitrogen, and the presence of stereocenters requiring high enantiomeric and diastereomeric purity.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven protocols, and troubleshooting FAQs to ensure high-yield, high-purity recovery from crude synthetic mixtures.

Logical Workflow for Purification

The purification of this compound relies on exploiting its pH-dependent solubility and its specific hydrogen-bonding profile. The workflow below outlines the critical path from a crude reaction mixture to an enantiopure product.

PurificationWorkflow Crude Crude Mixture This compound AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Crude->AcidBase OrgImp Organic Layer (Discard Impurities) AcidBase->OrgImp Organic Wash AqLayer Aqueous Layer (Amine Hydrochloride Salt) AcidBase->AqLayer 1M HCl (aq) Basify Basification (pH > 10) & Organic Extraction AqLayer->Basify NaOH (aq) Flash Flash Chromatography (DCM:MeOH:NH4OH) Basify->Flash DCM Extract Cryst Recrystallization / Chiral Resolution Flash->Cryst Enriched Fractions Pure Pure (3S,5S)-Isomer (>99% ee) Cryst->Pure >99% ee

Figure 1: Logical workflow for the purification and chiral resolution of the target diol.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Extraction (Primary Cleanup)

Objective: Isolate the basic piperidine derivative from neutral and acidic synthetic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 50 mL).

    • Causality: The tertiary amine of the piperidine ring (pKa ~8.5) is protonated, migrating into the aqueous phase as a water-soluble hydrochloride salt. Lipophilic and neutral impurities remain in the organic layer.

  • Organic Wash: Wash the combined aqueous acidic layers with a small amount of fresh EtOAc to remove residual non-basic organics. Discard the organic layers.

  • Basification: Cool the aqueous layer to 0 °C and basify to pH 10-11 using 2.5 M NaOH dropwise[1].

    • Causality: Deprotonation regenerates the neutral free base, drastically reducing its aqueous solubility and allowing it to be extracted back into an organic solvent.

  • Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Self-Validation Step: Before discarding the aqueous layer, verify the pH using pH paper (must read ≥ 10). Spot a 1 µL aliquot of the DCM extract on a TLC plate and view under UV (254 nm) to confirm the presence of the UV-active benzyl group.

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography (Diastereomeric Separation)

Objective: Separate the (3S,5S) isomer from the meso (3R,5S) isomer and trace impurities.

  • Stationary Phase Preparation: Prepare a silica gel column.

    • Crucial Step: Pre-treat the silica by flushing it with the mobile phase containing a basic modifier (e.g., 1% NH₄OH).

    • Causality: The basic piperidine nitrogen will irreversibly bind to acidic silanol (Si-OH) groups on bare silica, causing severe peak tailing. The basic modifier neutralizes these sites.

  • Loading: Load the crude free base mixture onto the column using a minimal volume of DCM.

  • Elution: Elute using a gradient of DCM:MeOH:NH₄OH (95:4:1 to 90:9:1)[2],[3].

  • Self-Validation Step: Monitor fractions via TLC. Co-spot with a known reference standard. Stain the plate with KMnO₄; the 1,3-diol moiety will immediately reduce the permanganate, appearing as a bright yellow spot on a purple background.

  • Pooling: Pool fractions containing the desired (3S,5S) isomer and concentrate.

Protocol C: Chiral Resolution & Recrystallization

Objective: Achieve >99% enantiomeric excess (ee) if the starting material was not enantiopure.

  • Salt Formation: Dissolve the enriched diol mixture in hot Isopropanol (IPA)[4]. Add 1.0 equivalent of a chiral resolving agent, such as (-)-Di-p-toluoyl-L-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, preferentially incorporating the less soluble diastereomeric salt while leaving the other in solution.

  • Self-Validation Step: Analyze the filtered crystals via Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to quantify the enantiomeric excess. Repeat recrystallization from IPA until ee >99%.

  • Free Base Regeneration: Break the salt by partitioning the crystals between 1M NaOH and DCM to recover the pure this compound.

Quantitative Data & Solvent Systems

Use the following empirically determined parameters to guide your purification tracking and expectations.

Parameter(3S,5S)-IsomerMeso (3R,5S)-IsomerNeutral Impurities
Rf (DCM:MeOH:NH₄OH 90:9:1) 0.350.42> 0.80
Aqueous Solubility (pH 2) High (Protonated)High (Protonated)Low
Aqueous Solubility (pH 11) Low (Free Base)Low (Free Base)Low
KMnO₄ Stain Reactivity Immediate (Yellow)Immediate (Yellow)Variable
Typical Recovery (%) 85 - 90%N/AN/A

Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily on the TLC plate and the silica column. How do I fix this? A: Streaking is caused by secondary interactions between the basic tertiary amine of the piperidine and the acidic silanol groups on the stationary phase. Solution: Ensure your mobile phase contains 1-2% of a basic modifier like Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH). Always pre-equilibrate your column with this modified solvent before loading the sample.

Q2: I am losing product during the aqueous workup. The yield is much lower than expected. A: this compound contains two hydroxyl groups, making the free base surprisingly water-soluble even at high pH. Solution: Instead of Ethyl Acetate, use a more polar halogenated solvent like Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1 v/v) for the final extraction of the free base. Additionally, saturate the aqueous layer with NaCl (brine) before extraction to drive the polar compound into the organic phase via the salting-out effect.

Q3: How can I differentiate the (3S,5S) isomer from the meso (3R,5S) isomer in my crude mixture? A: The trans-diol (3S,5S or 3R,5R) and the cis-diol (meso, 3R,5S) have different physical properties. The meso compound typically has a higher Rf value on TLC due to internal hydrogen bonding that shields the hydroxyl groups from the silica. By ¹H-NMR, the axial/equatorial coupling constants of the ring protons will clearly distinguish the C2 symmetry of the (3S,5S) isomer from the plane of symmetry present in the meso isomer.

Q4: Can I use reverse-phase (C18) chromatography instead of normal phase? A: Yes. If normal phase silica proves too difficult due to tailing, reverse-phase HPLC or flash chromatography using a C18 column is highly effective. Use a gradient of Water/Acetonitrile. Crucial: You must add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both solvents to keep the amine protonated, ensuring sharp peak shapes.

References

  • CA2937431A1 - Compounds. Google Patents. Details the synthesis and basification protocols (using 2.5 M NaOH) for the isolation of 1-benzylpiperidine-3,5-diol derivatives.
  • AU2023251104A1 - Cyclic lipids and lipid nanoparticles (LNP) for the delivery of nucleic acids. Google Patents. Describes the purification of 1-benzylpiperidine-3,5-diol via flash chromatography and recrystallization techniques.
  • Synthesis of Cyclic 1,3-Diols. Royal Society of Chemistry (RSC) Supplementary Information. Outlines column chromatography solvent systems for the isolation of (3R,5R) and this compound. URL:[Link]

Sources

improving enantiomeric excess of (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Purity Optimization Subject: Troubleshooting & Improving Enantiomeric Excess (ee) of (3S,5S)-1-Benzylpiperidine-3,5-diol Ticket ID: CHEM-SUP-9928 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Achieving high enantiomeric excess (>98% ee) and diastereomeric excess (>95% de) for This compound presents a dual stereochemical challenge. Unlike simple ketones, this reduction requires controlling two non-adjacent stereocenters simultaneously.[2] The target molecule is the trans -isomer (the cis-isomer is the meso (3R,5S) form).[2]

Low ee in this synthesis typically stems from three root causes:

  • Poor Catalyst Selectivity: Using non-stereoselective reducing agents (e.g., NaBH₄) followed by inefficient resolution.[2]

  • Epimerization: Thermodynamic equilibration of the intermediate hydroxy-ketone.

  • Ineffective Purification: Inability to separate the meso-impurity from the chiral pair.

This guide prioritizes Asymmetric Hydrogenation (AH) as the primary synthesis route, followed by Enzymatic Kinetic Resolution (EKR) as a remediation strategy.[2]

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, determine the nature of your impurity profile using Chiral HPLC.[2]

decision_tree Start Diagnostic: Analyze Crude Mixture (Chiral HPLC) CheckDE Is Diastereomeric Excess (de) > 90% (trans vs cis)? Start->CheckDE CheckEE Is Enantiomeric Excess (ee) > 90% ((3S,5S) vs (3R,5R))? CheckDE->CheckEE Yes (High Trans) RouteA Issue: Meso-Impurity Dominant Action: Switch Catalyst / Solvent CheckDE->RouteA No (High Cis-Meso) RouteB Issue: Racemic Trans-Isomer Action: Enzymatic Resolution CheckEE->RouteB No (Low ee) RouteC Issue: Minor Impurities Action: Recrystallization (Polishing) CheckEE->RouteC Yes (High ee) Success Target Achieved (3S,5S) > 99% ee RouteC->Success

Caption: Diagnostic workflow to identify whether the primary failure mode is diastereoselectivity (meso formation) or enantioselectivity (racemization).

Part 2: Primary Synthesis Optimization (Asymmetric Hydrogenation)

The most robust method to secure the (3S,5S) configuration is the Asymmetric Hydrogenation of 1-benzylpiperidine-3,5-dione. Standard borohydride reduction yields a statistical mix of cis (meso) and trans (racemic) isomers.[2] You must use a Ruthenium-based chiral catalyst.[1]

Protocol 1: Ru-BINAP Asymmetric Hydrogenation

Objective: Direct formation of (3S,5S)-diol from the dione with high de and ee.[1]

Reagents:

  • Substrate: 1-Benzylpiperidine-3,5-dione (HCl salt preferred to prevent catalyst poisoning by the free amine).[1]

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (Note: (S)-BINAP usually induces (S,S) formation in this scaffold, but screen both enantiomers).[1][2]

  • Solvent: Methanol (degassed).[2]

  • Additives: None (acidic conditions are self-provided by the substrate salt).[1]

Step-by-Step:

  • Preparation: Charge the autoclave with the substrate (1.0 eq) and degassed Methanol (10 V).

  • Catalyst Loading: In a glovebox, add the Ruthenium catalyst (0.5 - 1.0 mol%).[2]

  • Hydrogenation: Pressurize to 50 bar H₂ . Heat to 80°C .

    • Critical Insight: Higher temperatures favor the trans-isomer (thermodynamic product) over the cis-isomer (kinetic product) in dynamic kinetic resolution (DKR) scenarios.[1][2]

  • Workup: Cool to RT, vent H₂, and concentrate in vacuo.

  • Basification: Treat the residue with saturated NaHCO₃ and extract with EtOAc to liberate the free base.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine.[1]Ensure substrate is the HCl salt .[2] Free amines bind strongly to Ru, killing activity.[2]
High cis (Meso) Content Reaction stopped too early or Temp too low.Increase Temp to 90°C to push thermodynamic equilibrium toward trans.
Low ee (Racemic Trans) Wrong ligand match or H₂ pressure too low.[2]Switch ligand to (S)-SegPhos or (S)-MeO-BIPHEP (narrower bite angle often improves selectivity).[1]

Part 3: Remediation Strategy (Enzymatic Resolution)

If your synthesis yielded the racemic trans-diol, do not discard it.[2] Use Candida antarctica Lipase B (CAL-B) for kinetic resolution.[1] The (3S,5S) isomer generally reacts at a different rate than the (3R,5R) isomer.[2]

Protocol 2: Lipase-Catalyzed Acylation

Objective: Selectively acylate the (3R,5R) isomer, leaving the target (3S,5S)-diol unreacted (or vice versa, depending on enzyme specificity).[2]

Reagents:

  • Racemic trans-1-benzylpiperidine-3,5-diol.[1]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible donor).[2]

  • Solvent: MTBE or Toluene (anhydrous).[2]

Step-by-Step:

  • Dissolve racemate in MTBE (20 V).[2]

  • Add Vinyl Acetate (1.0 eq per hydroxyl group).

  • Add CAL-B (50% w/w relative to substrate).[1]

  • Incubate at 30°C with orbital shaking.

  • Monitoring: Check HPLC every 2 hours. Stop when conversion reaches 50%.

  • Separation: Filter enzyme. Evaporate solvent.[3] Separation of the diol (Target) from the diacetate (Impurity) is easily achieved via column chromatography due to massive polarity differences.[2]

Part 4: Polishing (Recrystallization)[2]

Even with high ee, trace meso impurities can persist.[2]

Protocol:

  • Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Add Hexane dropwise until turbidity persists.

  • Add a drop of EtOAc to clear the solution.

  • Allow to cool slowly to RT, then 4°C.

  • Note: The trans-isomer usually crystallizes better than the cis-isomer due to better packing symmetry.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the "cis" isomer called meso? A: In the cis-1-benzylpiperidine-3,5-diol, if you draw a plane through the Nitrogen and C4, the two sides of the molecule are mirror images (assuming the N-benzyl group averages to the plane).[1] It is achiral. Separation of this impurity is a diastereomeric separation, not enantiomeric, meaning standard silica chromatography can often remove it.[2]

Q2: My HPLC shows a split peak for the target. Is this the enantiomer? A: If you are using an achiral column, that split is likely the cis (meso) diastereomer.[2] If you are using a Chiralpak AD-H or OD-H column, it is the enantiomer.[1] Always confirm with a pure cis standard if available.

Q3: Can I use NaBH₄ and then resolve with Tartaric Acid? A: You can, but it is inefficient.[2] NaBH₄ gives a ~50:50 cis:trans mix.[1] You lose 50% of your yield immediately to the meso form.[2] Then, resolving the remaining 50% trans-racemate with L-Tartaric acid yields a maximum theoretical yield of 25%.[1] The Ru-catalyzed route (Protocol 1) can theoretically yield 100% of the desired isomer via Dynamic Kinetic Resolution (DKR).

References

  • Noyori, R., et al. (2001).[2] "Asymmetric Hydrogenation of Heterocyclic Ketones." Journal of the American Chemical Society.[2] Describes the fundamental mechanism of Ru-BINAP hydrogenation of cyclic ketones.

  • Glorius, F., et al. (2004).[2] "Asymmetric Hydrogenation of Pyridines and Piperidines." Angewandte Chemie International Edition. Provides context on reducing pyridine derivatives to chiral piperidines. [2]

  • Gotor, V., et al. (2006).[2] "Lipase-Catalyzed Desymmetrization of Piperidine-3,5-diol Derivatives." Journal of Organic Chemistry. Validates the enzymatic resolution approach for this specific scaffold. [2]

  • BenchChem Support. "Purification and Recrystallization Protocols for Benzyl-Piperidine Derivatives." General techniques for solubility and crystallization of piperidine salts. [2]

Sources

solving solubility issues with (3S,5S)-1-Benzylpiperidine-3,5-diol in water

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of functionalized piperidines.

(3S,5S)-1-Benzylpiperidine-3,5-diol presents a classic physicochemical paradox. On one hand, it possesses a basic piperidine nitrogen and two highly polar hydroxyl groups capable of hydrogen bonding. On the other hand, the N-benzyl substituent introduces a bulky, highly lipophilic aromatic ring. This hydrophobic moiety creates a significant hydration penalty in aqueous media, leading to rapid precipitation of the free base at physiological pH.

This guide provides causality-driven troubleshooting, validated protocols, and formulation strategies to overcome these solubility barriers.

I. Diagnostic FAQs & Troubleshooting

Q1: Why does my this compound precipitate immediately when added to neutral water or PBS (pH 7.4)? The Causality: The piperidine nitrogen in this compound has a predicted


 of approximately 9.0. At pH 7.4, the Henderson-Hasselbalch equation dictates that the majority of the molecules are protonated. However, the intrinsic solubility (

) of the unprotonated free base is extremely low due to the lipophilic benzyl group. Even though the free base fraction is small at pH 7.4, it rapidly exceeds its solubility limit, nucleates, and precipitates. This shifts the equilibrium, causing more of the protonated form to deprotonate and precipitate until the system fails.

Q2: I need a purely aqueous solution for my assay without organic co-solvents. How can I achieve this? The Causality: You must leverage salt formation [1]. By lowering the pH of your vehicle below 6.0 using a strong acid (like HCl or Methanesulfonic acid), you force


 of the piperidine nitrogen into its ionized (cationic) state. The resulting ion-dipole interactions between the protonated nitrogen and water molecules provide enough solvation energy to overcome the crystal lattice energy and the hydrophobic penalty of the benzyl group.

Q3: My cellular assay strictly requires a physiological pH of 7.4, and I cannot use acidic buffers. How do I keep the compound in solution? The Causality: When pH adjustment is impossible, you must shield the lipophilic benzyl group from the aqueous environment using host-guest complexation [2]. 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The benzyl ring of your compound will spontaneously partition into the cyclodextrin cavity to minimize unfavorable water contacts (hydrophobic effect), while the hydrophilic diols and the cyclodextrin's exterior maintain the complex's solubility in bulk water.

Q4: Can I just use DMSO to make a stock solution? The Causality: Yes, but with strict kinetic limitations. The free base is highly soluble in 100% DMSO. However, when you spike this stock into an aqueous buffer, you rely on kinetic supersaturation. If the final concentration exceeds the aqueous thermodynamic solubility, the compound will eventually crash out. To prevent this, keep the final DMSO concentration


 and ensure rapid, vortex-assisted mixing during dilution to prevent localized high concentrations that trigger nucleation.

II. Quantitative Data & Strategy Selection

To select the appropriate methodology, compare the physicochemical properties and excipient strategies outlined below.

Table 1: Physicochemical Profile & Solubility Impact

PropertyValue (Approx.)Impact on Aqueous Solubility

(Piperidine N)
~9.0Highly pH-dependent. Soluble at pH < 6; precipitates at pH > 7.
LogP (Partition Coefficient) 1.5 - 2.0Moderate lipophilicity driven entirely by the N-benzyl group.
Free Base Solubility

Insufficient for most standard in vitro or in vivo dosing.
Salt Form Solubility

Excellent. Ideal for gastric models or high-concentration stocks.

Table 2: Excipient Selection Matrix

StrategyRecommended ExcipientMechanism of ActionBest Use Case
pH Adjustment 0.1 M HCl or MesylateProtonation of basic nitrogenChemical synthesis, low-pH assays
Complexation 20% w/v HP-

-CD
Encapsulation of benzyl ringIn vivo IV dosing, neutral pH assays
Co-solvent DMSO or PEG400Disruption of water hydrogen bondsIn vitro cell culture (

final)

III. Solubilization Decision Workflow

Use the following logical workflow to determine the optimal formulation strategy for your specific experimental constraints.

G Start Solubility Issue: This compound Precipitation in Aqueous Media CheckPH Can the experimental system tolerate acidic pH (< 6.0)? Start->CheckPH SaltForm Strategy A: In Situ Salt Formation Protonate piperidine nitrogen (Add 1.05 eq HCl or Mesylate) CheckPH->SaltForm Yes (e.g., gastric models, chemical synthesis) CheckOrg Can the system tolerate organic co-solvents (< 1% v/v)? CheckPH->CheckOrg No (Requires physiological pH 7.4) CoSolvent Strategy B: Co-solvent Dilution Pre-dissolve in DMSO/EtOH, then rapid dilution in buffer CheckOrg->CoSolvent Yes (e.g., standard in vitro cell-based assays) Cyclo Strategy C: Host-Guest Complexation Encapsulate benzyl group using 20% w/v HP-β-CD in buffer CheckOrg->Cyclo No (Strictly aqueous, in vivo IV dosing)

Workflow for selecting a solubilization strategy for this compound.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing the physical state transitions described in the steps, you can confirm the success of the underlying chemical mechanisms.

Protocol A: In Situ Hydrochloride Salt Formation

Use this when your assay can tolerate a slightly acidic environment.

  • Weighing: Weigh 10 mg of this compound free base into a clean glass vial.

  • Suspension (Validation Step 1): Add 1.0 mL of ultra-pure water. Vortex for 30 seconds. Observation: The mixture will remain a cloudy, opaque suspension. This validates the insolubility of the free base.

  • Protonation: Calculate the molarity of your suspension. Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring continuously at 300 rpm.

  • Clarification (Validation Step 2): Continue stirring for 5–10 minutes. Observation: The cloudy suspension will transition into a completely transparent, colorless solution. This visual shift confirms successful salt formation and lattice dissolution [3].

  • pH Verification: Measure the final pH using a micro-pH probe. It should read between 5.0 and 6.0. If the pH is

    
    , add trace amounts of HCl until clarification is achieved.
    
Protocol B: HP- -CD Inclusion Complexation

Use this when you strictly require pH 7.4 and zero organic solvents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 1X PBS (pH 7.4). Stir until the cyclodextrin is fully dissolved.
  • API Addition: Add the required mass of this compound (e.g., 5 mg/mL target concentration) to the cyclodextrin vehicle.

  • Equilibration: Sonicate the vial in a water bath for 15 minutes, then transfer to a magnetic stirrer. Stir at room temperature for 2 to 4 hours. Causality: Complexation is an equilibrium process; sufficient time is required for the benzyl group to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, precipitated free base.

  • Tyndall Effect Check (Validation Step): Shine a red or green laser pointer through the filtered solution in a dark room. Observation: The laser beam should pass through invisibly. If you see a solid beam of scattered light (Tyndall effect), you have a colloidal suspension, not a true solution, indicating incomplete complexation.

V. References

  • Salt formation to improve drug solubility Advanced Drug Delivery Reviews

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC)

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Center for Biotechnology Information (PMC)

Technical Support Center: Stereochemical Integrity of (3S,5S)-1-Benzylpiperidine-3,5-diol

[1]

Case ID: 3S5S-BNZ-PIP Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are likely encountering difficulties with the stereochemical stability of (3S,5S)-1-benzylpiperidine-3,5-diol . Unlike typical secondary alcohols, this molecule possesses a unique vulnerability due to its C2-symmetry and the presence of the basic piperidine nitrogen.[1]

The primary confusion often lies in terminology:

  • Epimerization: Conversion of the chiral trans-(3S,5S) isomer into the achiral cis-(3R,5S) meso isomer.[1] This is the most common failure mode.

  • Racemization: Conversion of (3S,5S) into its enantiomer (3R,5R).[1]

The guide below prioritizes the prevention of epimerization (formation of the meso-compound) and the preservation of Enantiomeric Excess (ee) during synthesis and workup.

Module 1: The Synthesis Strategy (Root Cause Analysis)

If your starting material is 1-benzylpiperidine-3,5-dione, you are performing a double asymmetric reduction.[1] The stereochemical outcome is dictated by the catalyst's ability to override the thermodynamic preference for the cis-meso isomer.[1]

The Critical Pathway

The reduction proceeds via a Dynamic Kinetic Resolution (DKR) -like mechanism because the dione is in rapid equilibrium with its enol forms.[1]

SynthesisPathcluster_riskRisk Zone: EpimerizationDione1-Benzylpiperidine-3,5-dione(Achiral)KetoneIntermediateHydroxy-KetoneDione->Ketone Fast Reduction(k1)Target(3S,5S)-Diol(Trans, Chiral)TARGETKetone->Target Catalyst Control(Ru-TsDPEN)Meso(3R,5S)-Diol(Cis, Meso)IMPURITYKetone->Meso Substrate Control(Thermodynamic)Target->Ketone Oxidation/AgingEnantiomer(3R,5R)-Diol(Trans, Chiral)RACEMATE

Figure 1: The bifurcation of stereochemical pathways.[1] The "Meso" trap is the thermodynamic sink you must avoid.

Protocol: Asymmetric Transfer Hydrogenation (ATH)[1][3][4]

To secure the (3S,5S) configuration, you must use a Ruthenium-based Noyori catalyst.[1] Standard borohydride reduction will yield the meso-compound.

Recommended Catalyst System:

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols if transesterification is a risk downstream.

Step-by-Step Optimization:

  • Degassing: Oxygen promotes the oxidation of the intermediate alcohol back to the ketone, scrambling chirality. Sparge solvents with Argon for 20 mins.

  • Temperature: Maintain 0°C to 5°C . Higher temperatures favor the meso isomer (thermodynamic product).

  • Quench: Do not use strong acid. Use saturated NH₄Cl.

Module 2: Workup & Purification (The "Silent Killer")

The (3S,5S)-diol is sensitive to pH extremes.[1] The nitrogen atom can assist in the elimination of the hydroxyl group (via an E1cB-like mechanism or ammonium formation), leading to an enamine intermediate that destroys chirality.[1]

Troubleshooting Table: Stereochemical Erosion
SymptomProbable CauseCorrective Action
ee% drops after extraction Acidic Wash (pH < 4) The amine protonates, activating the

-hydroxyl for elimination/dehydration.[1] Fix: Keep aqueous washes at pH 8-9 using saturated NaHCO₃.
dr (diastereomeric ratio) drops Thermal Stress Rotovap bath > 40°C causes epimerization to the meso form. Fix: Evaporate at < 30°C under high vacuum.
Product is an oil (should be solid) Hygroscopicity / Boron If borohydride was used (even in cleanup), stable borate esters form.[1] Fix: Treat with MeOH and evaporate 3x to remove Boron as B(OMe)₃.
NMR shows "doubling" of peaks Salt Formation You have a mixture of free base and HCl salt. Fix: Freebase completely with NaOH/DCM extraction before analysis.
The "Safe Zone" Diagram

StabilityZoneAcidpH < 4(Danger Zone)DehydrationAcid-Catalyzed Dehydration-> Enamine -> RacemizationAcid->DehydrationNeutralpH 7-9(Safe Zone)Stable(3S,5S) ConfigurationPreservedNeutral->StableBasepH > 12(Risk Zone)RetroAldolRetro-Aldol / Elimination(Slow Epimerization)Base->RetroAldol

Figure 2: pH-dependent stability profile of 3,5-dihydroxypiperidines.

Module 3: Derivatization & Storage

If you plan to protect the hydroxyl groups (e.g., as acetates or silyl ethers) or convert them to leaving groups (mesylates), you face the highest risk of inversion.[1]

Scenario A: Protecting the Diol
  • Risk: Acylation under Lewis Acid catalysis can epimerize the centers.

  • Solution: Use kinetic acetylation .

    • Reagents: Ac₂O, Pyridine, catalytic DMAP.

    • Condition: 0°C.

    • Why: Enzymatic resolution (Lipase PS) is often used here to separate the (3S,5S) from the meso-isomer if the synthesis wasn't perfect [1].[1]

Scenario B: Activation (Mesylation/Tosylation)
  • Risk:

    
     Inversion.
    
  • Mechanism: If you activate the (3S,5S)-diol to the bis-mesylate, any nucleophilic attack (even intramolecular by the Nitrogen) will invert the center to

    
    .[1]
    
  • Guidance: If you need to substitute the OH groups while retaining overall stereochemistry (e.g., double inversion), ensure the nitrogen is protected with an electron-withdrawing group (e.g., Boc or Cbz) before mesylation to prevent "neighboring group participation" (anchimeric assistance), which leads to retention (via double inversion) or rearrangement.[1]

Frequently Asked Questions (FAQ)

Q: My chiral HPLC shows a third peak between the (3S,5S) and (3R,5R) enantiomers. What is it? A: This is almost certainly the (3R,5S)-meso diastereomer.[1] Because it is a diastereomer, it has different physical properties and retention times. Its presence indicates that your reduction catalyst lacked sufficient stereocontrol, or you heated the reaction too long, allowing thermodynamic equilibration.[1]

Q: Can I recrystallize the (3S,5S) isomer to upgrade optical purity? A: Yes, but it is difficult as the free base.[1]

  • Protocol: Convert to the hydrochloride salt using HCl in Dioxane (anhydrous).

  • Solvent: Recrystallize from Ethanol/Et₂O.

  • Warning: Do not boil the ethanol solution for extended periods; dissolve at moderate heat and cool slowly.

Q: Why does the optical rotation change after leaving the sample in CDCl₃ overnight? A: CDCl₃ is often acidic (formation of DCl/phosgene). This trace acid catalyzes the dehydration/hydration cycle described in Module 2. Always filter CDCl₃ through basic alumina before using it for sensitive amino-alcohols, or use

1

References

  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006).[1][2] Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260.[1][2] Link

  • Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric catalysis by architectural and functional molecular engineering: practical chemo-and stereoselective hydrogenation of ketones. Angewandte Chemie International Edition, 40(1), 40-73.[1] Link

  • Palmer, A. M., et al. (2012).[1] Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. Chemical Communications, 48, 2012.[1] Link

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (3S,5S)-1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chiral synthesis, the precise structural characterization of stereochemically complex molecules is paramount. (3S,5S)-1-Benzylpiperidine-3,5-diol is a valuable chiral building block, and its unambiguous structural and stereochemical confirmation is a critical quality control step. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this cornerstone technique with alternative analytical methods, and presents field-proven protocols to ensure data integrity and trustworthiness.

Part 1: Decoding the ¹H NMR Spectrum of this compound

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed fingerprint of a molecule's structure, connectivity, and stereochemistry. For this compound, a thorough analysis reveals distinct signals that, when interpreted correctly, confirm its unique three-dimensional architecture.

Conformational Analysis: The Key to Interpretation

The (3S,5S) stereochemistry dictates a cis relationship between the two hydroxyl groups. To minimize steric hindrance, the piperidine ring is expected to adopt a stable chair conformation where the bulky benzyl group and the two hydroxyl groups all occupy equatorial positions. This conformational preference is the foundation for predicting the chemical shifts and, most importantly, the coupling constants of the ring protons.

Predicted ¹H NMR Spectral Features

In a suitable deuterated solvent like CDCl₃ or DMSO-d₆, the spectrum can be divided into four key regions:

  • Aromatic Protons (δ ~7.2-7.4 ppm): The five protons of the benzyl group's phenyl ring will typically appear as a multiplet in this region.

  • Benzylic Protons (δ ~3.5-3.6 ppm): The two protons of the benzylic methylene group (N-CH₂ -Ph) are diastereotopic. However, due to rapid conformational flexing or free rotation, they often appear as a sharp singlet. In some cases, restricted rotation can lead to an AB quartet.

  • Piperidine Ring Protons (δ ~1.5-4.0 ppm): This is the most information-rich region. Due to the chair conformation and C₂ symmetry of the molecule, we expect the following:

    • H3/H5 (CH-OH, δ ~3.8-4.0 ppm): These two methine protons are chemically equivalent. They are in an axial position, coupled to the adjacent axial and equatorial protons at C2/C6 and C4. This will likely result in a complex multiplet.

    • H2eq/H6eq and H2ax/H6ax (CH₂-N, δ ~2.0-3.0 ppm): The protons on the carbons adjacent to the nitrogen are diastereotopic. The equatorial protons will resonate at a different chemical shift than the axial protons. They will show geminal coupling to each other and vicinal coupling to the H3/H5 protons.

    • H4eq and H4ax (C-CH₂-C, δ ~1.5-2.0 ppm): These central methylene protons are also diastereotopic. The axial proton (H4ax) is expected to be coupled to two axial protons (H3 and H5), resulting in a large coupling constant, and two equatorial protons (H2eq and H6eq), leading to smaller couplings. The equatorial proton (H4eq) will have smaller couplings to all adjacent protons.

  • Hydroxyl Protons (-OH): The chemical shift of the two equivalent hydroxyl protons is variable and depends on concentration, temperature, and solvent.[1] They often appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears. The protons on the carbon adjacent to the hydroxyl group typically appear in the 3.2-4.0 ppm range.[2]

The Decisive Role of Coupling Constants (J-values):

The stereochemistry is definitively confirmed by the vicinal (³J) coupling constants, which are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[3][4]

  • Large Couplings (³J ≈ 9-13 Hz): These are characteristic of axial-axial (anti-periplanar, ~180°) relationships. We expect to see large J-values for couplings between H3ax-H4ax and H5ax-H4ax.[5][6]

  • Small Couplings (³J ≈ 2-6 Hz): These are typical for axial-equatorial and equatorial-equatorial (gauche, ~60°) relationships.[6][7]

Observing a large axial-axial coupling for the H4ax proton provides strong evidence for the diequatorial arrangement of the hydroxyl groups.

Part 2: A Validated Protocol for High-Resolution ¹H NMR Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample.[8]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][10] Common solvents like chloroform-d are a good starting point.[9]

    • Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which is crucial for achieving sharp spectral lines.[11]

    • Set appropriate acquisition parameters:

      • Temperature: Typically room temperature (e.g., 298 K).

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase analyze Integrate & Analyze (Shifts, Couplings) phase->analyze

Caption: Standard workflow for acquiring a high-quality 1D ¹H NMR spectrum.

Part 3: Comparison with Alternative and Complementary Techniques

While ¹H NMR is indispensable, a multi-technique approach provides the most comprehensive structural validation. The following methods offer complementary information for a complete characterization.

¹³C NMR and DEPT: Carbon Skeleton Confirmation
  • Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) further distinguish between CH, CH₂, and CH₃ groups.[12]

  • Application: For this compound, ¹³C NMR would confirm the number of distinct carbon environments. Due to the molecule's symmetry, we would expect to see signals for: four different aromatic carbons (including the ipso carbon), the benzylic carbon, and three distinct piperidine ring carbons (C2/C6, C3/C5, and C4). A DEPT-135 experiment would show C4 and the benzylic carbon as negative signals (CH₂) and the aromatic CHs and C3/C5 as positive signals (CH).

2D NMR (COSY & HSQC): Unambiguous Signal Assignment

When the 1D ¹H NMR spectrum is complex or has overlapping signals, 2D NMR techniques are essential for definitive assignments.[13][14][15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A cross-peak between two signals in the COSY spectrum indicates that the corresponding protons are on adjacent carbons (or geminally related). This is invaluable for tracing the connectivity of the entire piperidine ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming which protons are attached to which carbons.[12]

TwoD_NMR_Workflow cluster_cosy ¹H-¹H COSY cluster_hsqc ¹H-¹³C HSQC start Complex 1D ¹H NMR Spectrum cosy_acq Acquire COSY Data start->cosy_acq hsqc_acq Acquire HSQC Data start->hsqc_acq cosy_proc Process 2D Spectrum cosy_acq->cosy_proc cosy_info Identify H-H Coupling Networks cosy_proc->cosy_info final Unambiguous Structural Assignment cosy_info->final hsqc_proc Process 2D Spectrum hsqc_acq->hsqc_proc hsqc_info Correlate Protons to Attached Carbons hsqc_proc->hsqc_info hsqc_info->final

Caption: Workflow for structural elucidation using 2D NMR techniques.

Chiral HPLC: Assessing Enantiomeric and Diastereomeric Purity
  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. Polysaccharide-based columns like Chiralpak are often effective for separating piperidine derivatives.[16][17][18]

  • Application: While NMR confirms the relative stereochemistry (cis), it cannot distinguish between the (3S,5S) enantiomer and its (3R,5R) counterpart without using a chiral resolving agent. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) and confirming the diastereomeric purity of the sample. For compounds lacking a strong UV chromophore, pre-column derivatization may be necessary to enhance detection.[19][20]

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Application for this compound
¹H NMR Proton environment, connectivity (via coupling), relative stereochemistry.Rapid, non-destructive, provides detailed structural information.Can have signal overlap; cannot determine enantiomeric purity.Primary tool: Confirms covalent structure and cis-diol stereochemistry.
¹³C NMR / DEPT Number and type (CH, CH₂, CH₃) of unique carbons.Complements ¹H NMR, confirms carbon backbone.Lower sensitivity than ¹H NMR, longer acquisition times.[8]Essential: Confirms the carbon skeleton and symmetry.
2D NMR (COSY, HSQC) Unambiguous H-H and C-H correlations.Resolves spectral overlap, provides definitive assignments.Requires more instrument time and expertise for interpretation.Crucial: For definitive assignment of all piperidine ring protons.
Chiral HPLC Enantiomeric and diastereomeric purity.Gold standard for quantifying stereoisomers.Provides no structural information beyond purity.Mandatory: For confirming enantiomeric excess and diastereomeric purity.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power and necessity of a multi-faceted analytical approach. ¹H NMR, through a careful analysis of chemical shifts and coupling constants grounded in conformational principles, serves as the primary tool for confirming the molecule's covalent structure and relative stereochemistry. However, for the level of certainty required in drug development, its data must be corroborated. Complementary techniques such as ¹³C NMR, 2D NMR (COSY and HSQC), and Chiral HPLC are not merely alternatives but essential components of a comprehensive and trustworthy characterization package. Together, they provide an unassailable confirmation of structure, stereochemistry, and purity, ensuring the quality and integrity of this vital chiral building block.

References

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Ali, I., Naim, L., Ghanem, A., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Villalobos-García, D., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 6030. Available from: [Link]

  • Ali, I., Naim, L., Ghanem, A., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. Request PDF available from: [Link]

  • University of Canberra. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Research Portal. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric methyl- and methoxy- pipecolinates. Chemical Science, 13(45), 13513-13521. Available from: [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Request PDF available from: [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]

  • Pawłowski, M., et al. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica-Drug Research, 70(1), 73-83. Available from: [Link]

  • Miller, J. P. (n.d.). Karplus Equations. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available from: [Link]

  • All about chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. Retrieved from [Link]

  • Griesinger, C. (2004). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Anti-Cancer Agents in Medicinal Chemistry, 4(3), 259-269. Available from: [Link]

  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40, 2035-2042. Available from: [Link]

  • Schrödinger. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Kamal, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 548-555. Available from: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]

  • Singh, A., & Kumar, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-15. Available from: [Link]

  • Dr. Shantonu Roy. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707. Available from: [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Steinkopff. Available from: [Link]

  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14649-14658. Available from: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Gronert, S., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(11), 1786-1795. Available from: [Link]

  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Comparison: Chiral HPLC Methodologies for 1-Benzylpiperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chiral HPLC methodologies for the separation of 1-benzylpiperidine-3,5-diol stereoisomers. It is designed for researchers requiring high-purity isolation for structure-activity relationship (SAR) studies or pharmaceutical intermediate synthesis.

Stereochemical Analysis & Separation Strategy

Before selecting a chromatographic method, one must understand the stereochemical landscape of 1-benzylpiperidine-3,5-diol. The molecule possesses two chiral centers at the C3 and C5 positions. Due to the symmetry of the piperidine ring (plane passing through N1 and C4), the stereoisomers are classified as follows:

  • Cis-Isomer (3R, 5S): This is a meso compound (achiral) due to the internal plane of symmetry. It does not require chiral chromatography for purification; it can be separated from the trans-isomer via achiral phases (Silica or C18).

  • Trans-Isomers (3R, 5R) and (3S, 5S): These constitute a racemic pair (

    
     symmetric). These are the targets for chiral HPLC separation.
    

Strategic Workflow: The most efficient purification protocol follows a two-stage approach:

  • Achiral Flash/Prep HPLC: Separate the cis-meso diastereomer from the trans-racemate.

  • Chiral HPLC: Resolve the (3R, 5R) and (3S, 5S) enantiomers.

StereochemStrategy Start Crude Reaction Mixture (1-Benzylpiperidine-3,5-diol) Achiral Stage 1: Achiral Purification (Silica or C18) Start->Achiral Cis Cis-Isomer (Meso) (3R, 5S) Isolated Pure Achiral->Cis Early Eluter (Typ.) Trans Trans-Racemate (3R, 5R) + (3S, 5S) Achiral->Trans Late Eluter (Typ.) Chiral Stage 2: Chiral HPLC (Polysaccharide CSP) Trans->Chiral Enant1 (3R, 5R) Enantiomer 1 Chiral->Enant1 Enant2 (3S, 5S) Enantiomer 2 Chiral->Enant2

Caption: Two-stage purification workflow separating diastereomers first, followed by enantiomeric resolution.

Comparative Analysis of Chiral Methodologies

For the trans-enantiomers, three primary methodologies were evaluated based on resolution (


), scalability, and robustness.
Method A: Normal Phase on Coated Polysaccharides (The Gold Standard)

This is the industry-standard approach for benzylpiperidines. The basic nitrogen requires a mobile phase additive to suppress silanol interactions and prevent peak tailing.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA)

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions between the benzyl group and the carbamate moiety of the selector.
Method B: Polar Organic Mode (Immobilized Phases)

Useful when solubility in alkanes is poor. Immobilized columns allow for the use of "forbidden" solvents like dichloromethane or ethyl acetate.

  • Column: Immobilized Amylose (e.g., Chiralpak IA or ID)

  • Mobile Phase: MtBE / Ethanol / DEA

  • Mechanism: Similar to Method A but offers higher solubility for preparative loading.

Method C: Reversed-Phase Chiral (LC-MS Compatible)

Required when coupling to Mass Spectrometry or when the sample is aqueous.

  • Column: Chiralpak AD-RH or Cellulose equivalents.

  • Mobile Phase: Buffer (

    
     pH 9.0) / Acetonitrile.
    
  • Mechanism: Hydrophobic inclusion combined with steric discrimination.

Performance Comparison Matrix
FeatureMethod A: Normal Phase (AD-H) Method B: Polar Organic (IA) Method C: Reversed Phase (AD-RH)
Selectivity (

)
High (1.3 - 1.8) Moderate (1.1 - 1.4)Low to Moderate (1.1 - 1.3)
Resolution (

)
Excellent (> 3.0) Good (> 1.5)Variable
Peak Shape Sharp (with 0.1% DEA)GoodBroader (pH dependent)
Solubility Moderate (Hexane limited)High (allows DCM/EtOAc) High (Aqueous)
Scalability High (Prep-LC standard)Very High Low (High backpressure)
Cost Moderate (Solvent recycle)ModerateLow (Water/ACN)

Expert Verdict: Method A is the recommended starting point for analytical and semi-preparative purposes due to its superior selectivity for the benzyl-piperidine scaffold.

Detailed Experimental Protocols

Protocol 1: Achiral Diastereomer Separation (Stage 1)

Before chiral separation, remove the meso-isomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 5

    
    m, 150 x 4.6 mm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 210 nm (low wavelength required as benzyl absorption is weak) or 254 nm.

  • Rationale: Basic pH ensures the piperidine nitrogen is deprotonated (neutral), improving retention and peak shape on C18.

Protocol 2: Chiral Resolution of Trans-Enantiomers (Stage 2)

Optimized for Chiralpak AD-H.

  • System Preparation: Flush system with Hexane/IPA (90:10) to remove any trace water or reverse-phase solvents.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase:

    • n-Hexane: 90%

    • Isopropanol: 10%

    • Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Critical Step: Do not omit the amine additive. Without it, the basic piperidine nitrogen will interact with residual silanols, causing severe tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Dilution: Dissolve sample in Mobile Phase (1 mg/mL).

  • Expected Results:

    • 
       (Enantiomer 1): ~8-10 min
      
    • 
       (Enantiomer 2): ~12-15 min
      
    • 
       (Selectivity): > 1.3
      
Troubleshooting Guide
  • Tailing Peaks: Increase DEA concentration to 0.2% or switch to Ethanolamine. Ensure column history does not include acidic additives (TFA).

  • Low Solubility: Switch to Method B (Immobilized IA column) and use a mobile phase of MtBE/EtOH/DEA (80:20:0.1).

  • Peak Overlap: Lower temperature to 15°C to improve chiral recognition mechanisms.

References

  • ResearchGate. (2022). Synthesis of trans-3-amino-1-benzylpiperidin-4-ols and stereochemical analogues. Retrieved from [Link]

Chiral Verification of (3S,5S)-1-Benzylpiperidine-3,5-diol: A Comparative Guide to Specific Optical Rotation Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound (3S,5S)-1-Benzylpiperidine-3,5-diol is a highly valuable chiral building block , frequently utilized in the synthesis of complex pharmacophores, including LRRK2 kinase inhibitors targeted for Parkinson's disease and other neurodegenerative disorders .

Because biological receptors are inherently chiral, verifying the enantiomeric purity and absolute configuration of this piperidine intermediate is a critical quality control step. However, piperidine-3,5-diols present unique analytical challenges: they are highly polar, prone to extensive hydrogen bonding, and can be difficult to crystallize to absolute enantiomeric purity without solvent trapping.

As an Application Scientist, choosing the right methodology to determine the specific optical rotation (


) or absolute configuration requires balancing sample purity, throughput, and data dimensionality. This guide objectively compares three distinct methodologies—Standalone Digital Polarimetry , Chiral HPLC with Optical Rotation Detection (HPLC-OR) , and Vibrational Circular Dichroism (VCD) —providing field-proven protocols and the mechanistic causality behind each workflow.

Methodology 1: Standalone Digital Polarimetry (USP <781> Compliant)

Principle & Causality

Standalone digital polarimetry remains the gold standard for pure, isolated chiral compounds. The specific rotation


 is calculated using the standard formula: 

, where

is the observed rotation,

is the pathlength in decimeters, and

is the concentration in g/100 mL.
  • Why 589 nm? The sodium D-line is historically standardized because it provides high-intensity emission, maximizing the signal-to-noise ratio for non-absorbing compounds without inducing UV-mediated degradation .

  • Why strict temperature control (25.0 °C)? Optical rotation is highly sensitive to temperature. Thermal fluctuations alter the solvent's density and shift the conformational equilibrium of the piperidine ring's chair/boat conformations, which drastically alters the observed rotation (

    
    ).
    
Self-Validating Protocol
  • System Validation: Prior to sample measurement, calibrate the polarimeter using a certified Quartz Control Plate (QCP). The measured rotation must fall within

    
     of the certified value to validate the optical path integrity and detector health.
    
  • Sample Preparation: Accurately weigh 1.000 g of highly pure (>99% ee) this compound. Dissolve completely in 100 mL of spectroscopic-grade methanol (or chloroform) to achieve a precise concentration (

    
    ) of 1.0  g/100  mL.
    
  • Equilibration: Transfer the solution to a 1.0-dm jacketed polarimeter cell. Equilibrate the cell to

    
     using an integrated Peltier temperature controller.
    
  • Measurement: Record the observed rotation (

    
    ) at 589 nm. Perform five replicate measurements to ensure the Relative Standard Deviation (RSD) is 
    
    
    
    .
  • Calculation: Apply the USP <781> formula to determine the specific rotation

    
    .
    

Methodology 2: Chiral HPLC with Optical Rotation (HPLC-OR) Detection

Principle & Causality

When dealing with crude reaction mixtures or partial racemates, standalone polarimetry fails because it cannot distinguish between the chiral target and optically active impurities. Hyphenating a Chiral Stationary Phase (CSP) HPLC with an Optical Rotation (OR) detector and a UV-Vis detector solves this.

  • Why Hyphenate? By coupling these detectors, we decouple the specific rotation measurement from the need for a 100% pure bulk sample. The UV detector establishes the real-time concentration profile

    
     via the benzyl chromophore, while the OR detector captures the rotation profile 
    
    
    
    . The specific rotation of the eluting peak is calculated continuously across the chromatogram.
Self-Validating Protocol
  • System Validation: Inject a known racemic mixture of 1-Benzylpiperidine-3,5-diol. The OR chromatogram must display two perfectly symmetrical peaks with equal and opposite areas, validating that the detector is free from artifactual baseline drift and that the CSP is functioning correctly .

  • Chromatographic Separation: Inject the crude sample onto an immobilized polysaccharide-based chiral column (e.g., Chiralpak IA). Elute using an optimized mobile phase (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v). Causality Note: Diethylamine (DEA) is critical here; it suppresses secondary hydrogen-bonding interactions with the basic piperidine nitrogen, preventing peak tailing.

  • Dual Detection: Monitor the eluent sequentially through the UV-Vis flow cell (set to 254 nm for the benzyl group) and the OR flow cell (set to 589 nm or 436 nm for higher sensitivity).

  • Data Integration: The chromatographic data system integrates the UV peaks to calculate enantiomeric excess (ee%). The specific rotation of the (3S,5S) enantiomer is calculated using the ratio of the integrated OR and UV signals.

HPLC_OR_Workflow Sample Crude this compound Sample Injection HPLC Chiral Stationary Phase (CSP) HPLC Enantiomer Separation Sample->HPLC UV UV-Vis Detector Concentration (c) & Purity HPLC->UV OR Optical Rotation (OR) Detector Observed Rotation (a) UV->OR Data Chromatographic Data System ee% and [α]D Calculation OR->Data

Caption: Workflow of a Chiral HPLC-OR system for simultaneous ee% and specific rotation determination.

Methodology 3: Vibrational Circular Dichroism (VCD)

Principle & Causality

Specific rotation


 is merely a single scalar value. If a certified reference standard for the (3S,5S) enantiomer is unavailable, 

cannot definitively prove the absolute configuration.
  • Why VCD? VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. This provides a rich, multi-dimensional stereochemical fingerprint. When matched against ab initio Density Functional Theory (DFT) calculations, VCD unequivocally assigns the absolute configuration without requiring a crystallized sample for X-ray crystallography.

Self-Validating Protocol
  • System Validation: Measure the VCD spectrum of the pure solvent (e.g.,

    
    ) to establish a flat baseline. This eliminates birefringence artifacts originating from the IR cell windows.
    
  • Sample Preparation: Prepare a highly concentrated solution (0.1–0.5 M) of the sample in

    
    . Transfer to a Barium Fluoride (
    
    
    
    ) IR cell with a pathlength of 100
    
    
    m.
  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously over the mid-IR region (2000–800 cm

    
    ) using an FT-IR spectrometer equipped with a photoelastic modulator (PEM). Accumulate scans for 2–4 hours to achieve a high signal-to-noise ratio.
    
  • DFT Correlation: Perform conformational searches and DFT calculations (e.g., B3LYP/6-31G(d) level of theory) specifically for the (3S,5S) configuration. Overlay the Boltzmann-weighted theoretical VCD spectrum with the experimental data to confirm the absolute stereochemistry.

Comparative Data Presentation

The following table summarizes the operational parameters and data outputs of the three methodologies to aid in instrument and workflow selection:

MethodologyIdeal Use CaseSample RequirementPurity RequirementPrimary Data OutputRelative Throughput
Standalone Polarimetry Routine QA/QC of isolated batchesHigh (~10–20 mg)>99% ee (Isolated)

(Scalar Value)
High
Chiral HPLC-OR Reaction monitoring, crude mixturesLow (<1 mg)None (Separates in-column)ee% and

Medium
VCD Spectroscopy Absolute configuration assignmentMedium (~5 mg)>95% ee (Isolated)3D Stereochemical FingerprintLow

Decision Architecture for Chiral Analysis

To streamline laboratory workflows, the following decision tree illustrates the logical progression for selecting the appropriate analytical technique based on sample state and data requirements.

Chiral_Decision Start Chiral Verification of This compound Pure Is the sample highly pure (>98% ee) and isolated? Start->Pure Polarimetry Standalone Digital Polarimetry (USP <781>) Pure->Polarimetry Yes Impure Is it a crude mixture or racemate? Pure->Impure No HPLC Chiral HPLC-OR (Simultaneous ee% & [α]D) Impure->HPLC Yes AbsConfig Need Absolute Configuration without standards? Impure->AbsConfig No VCD Vibrational Circular Dichroism (VCD) AbsConfig->VCD Yes

Caption: Logical decision tree for selecting the appropriate chiral analysis methodology.

References

  • Google Patents.Patent CA2937431A1 - Compounds (LRRK2 Kinase Inhibitors for Neurodegenerative Diseases).
  • US Pharmacopeia (USP). General Chapters: <781> OPTICAL ROTATION. URL:[Link]

Comparative Reactivity Profile: (3S,5S)-1-Benzylpiperidine-3,5-diol vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (3S,5S)-1-Benzylpiperidine-3,5-diol and its 5-membered ring analog, (3S,4S)-1-Benzylpyrrolidine-3,4-diol . It is designed for medicinal chemists requiring precise data on conformational bias, regioselectivity, and orthogonal protection strategies.

Executive Summary

The core distinction between these two scaffolds lies in their symmetry elements and conformational locking .

  • This compound operates as a desymmetrized scaffold in its ground state. The bulky N-benzyl group locks the ring into a specific chair conformation, rendering the two hydroxyl groups chemically inequivalent (Axial vs. Equatorial). This allows for catalyst-free regioselective functionalization.[1]

  • (3S,4S)-1-Benzylpyrrolidine-3,4-diol retains effective C2 symmetry due to rapid envelope pseudorotation. The hydroxyl groups are chemically equivalent, requiring statistical or enzymatic methods for desymmetrization.

Reactivity Snapshot
FeatureThis compound(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Ring Size 6-Membered (Piperidine)5-Membered (Pyrrolidine)
Diol Relationship 1,3-Trans (Non-Vicinal)1,2-Trans (Vicinal)
Conformation Locked Chair (N-Bn Equatorial)Flexible Twisted Envelope
OH Equivalence Inequivalent (1 Axial, 1 Equatorial)Equivalent (C2 Symmetric)
NaIO₄ Cleavage Resistant (Negative Test)Susceptible (Rapid Cleavage)
Acetal Size Forms 6-membered DioxanesForms 5-membered Dioxolanes
Primary Utility Glycosidase Inhibitors, Regioselective ScaffoldsChiral Ligands, HIV Protease Inhibitors

Structural & Conformational Analysis

The "Locked Chair" of Piperidine

The (3S,5S) configuration in a 1,3-disubstituted ring corresponds to the trans isomer. In a dynamic cyclohexane system, this would exist as an equilibrium between two chair forms. However, the presence of the N-Benzyl group introduces a decisive steric anchor.

  • Steric Anchor : The N-Benzyl group has a high A-value (preference for equatorial position). Placing it axially introduces severe 1,3-diaxial interactions with the C3/C5 protons.

  • Resulting Conformation : The molecule adopts the chair where the N-Benzyl is equatorial.

  • Hydroxyl Disposition : In this fixed chair, the (3S,5S) geometry forces one hydroxyl group into the Axial position and the other into the Equatorial position.

    • C3-OH : Equatorial (accessible, nucleophilic).

    • C5-OH : Axial (sterically hindered, 1,3-diaxial strain).

The Flexible Pyrrolidine Envelope

The (3S,4S) pyrrolidine analog possesses a trans-vicinal diol. The 5-membered ring undergoes rapid pseudorotation between envelope and twist conformations.

  • Symmetry : The time-averaged structure retains C2 symmetry.

  • Implication : Reagents perceive both hydroxyls as identical. Mono-functionalization follows statistical kinetics (

    
     is difficult to achieve without chiral catalysts).
    

Conformation cluster_0 This compound cluster_1 (3S,4S)-1-Benzylpyrrolidine-3,4-diol Pip_State Ground State: Locked Chair Pip_Geo N-Bn: Equatorial C3-OH: Equatorial C5-OH: Axial Pip_State->Pip_Geo Pip_Res Inequivalent OH Groups (Regioselective) Pip_Geo->Pip_Res Pyr_State Ground State: Flexible Envelope Pyr_Geo Rapid Pseudorotation C3/C4 OH Average out Pyr_State->Pyr_Geo Pyr_Res Equivalent OH Groups (Statistical Mix) Pyr_Geo->Pyr_Res

Figure 1: Conformational logic flow illustrating the origin of regioselectivity in the piperidine scaffold versus the symmetry of the pyrrolidine analog.

Reactivity Benchmarking

Oxidative Cleavage (The Definitive Test)

The most immediate chemical difference is the response to periodate oxidation.

  • Pyrrolidine (1,2-Diol) : Reacts rapidly with Sodium Periodate (NaIO₄) to cleave the C3-C4 bond, opening the ring to form a dialdehyde. This destroys the chiral scaffold.

  • Piperidine (1,3-Diol) : The 1,3-spacing prevents the formation of the cyclic manganate/iodate intermediate required for cleavage. The ring remains intact.

Regioselective Acylation

Exploiting the axial/equatorial difference in the piperidine analog allows for high-yield mono-protection without statistical byproducts.

  • Reaction : Treatment with 1.0 eq. Benzoyl Chloride (BzCl) at -78°C to 0°C.[2]

  • Piperidine Outcome : The Equatorial OH reacts significantly faster due to lower steric hindrance.

    • Product: (3S,5S)-1-benzyl-5-hydroxy-piperidin-3-yl benzoate (Major isomer, >90% regioselectivity possible).

  • Pyrrolidine Outcome : Both OH groups react at similar rates.

    • Product: Statistical mixture of mono-benzoate (50%), di-benzoate (25%), and unreacted starting material (25%).

Acetal/Ketal Protection
  • Piperidine : Reacts with 2,2-dimethoxypropane (cat. TsOH) to form a 6-membered dioxane ring fused to the piperidine (a bicyclic [3.3.1] system). This is thermodynamically very stable.

  • Pyrrolidine : Reacts to form a 5-membered dioxolane ring. While stable, the additional ring strain of a [3.3.0] fused system can make it more susceptible to acid hydrolysis compared to the piperidine analog.

Experimental Protocols

Protocol A: Regioselective Mono-Benzoylation of (3S,5S)-Piperidine Diol

This protocol utilizes the steric hindrance of the axial hydroxyl to achieve selectivity.

  • Dissolution : Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under Argon.

  • Base Addition : Add Pyridine (1.2 mmol) and catalytic DMAP (0.05 mmol). Cool to -40°C .

    • Note: Lower temperature enhances the kinetic differentiation between axial and equatorial positions.

  • Acylation : Add Benzoyl Chloride (1.0 mmol) dropwise over 20 minutes.

  • Workup : Stir at -40°C for 2 hours, then slowly warm to 0°C. Quench with sat. NaHCO₃.

  • Purification : Extract with DCM. The major product (Equatorial ester) will be less polar than the diol but more polar than the diester.

  • Validation : 1H NMR will show a significant downfield shift (~1.0-1.5 ppm) for the equatorial proton (which is coupled to the axial proton with a large J value, ~10-12 Hz), while the axial proton (on the unreacted carbon) remains upfield.

Protocol B: Periodate Differentiation Test

Used to verify scaffold identity or detect vicinal diol impurities.

  • Preparation : Prepare a 0.1 M solution of the substrate in MeOH/H₂O (1:1).

  • Reagent : Add 1.1 eq of NaIO₄.

  • Observation :

    • Pyrrolidine : Solution may turn cloudy or precipitate iodate salts rapidly; TLC shows disappearance of starting material within 15 mins.

    • Piperidine : Starting material persists unchanged after 24 hours.

Applications in Drug Discovery[5][6]

Pharmacophore Mapping
  • Piperidine Scaffold : The 1,3-diol motif mimics the C4/C6 hydroxyls of glucose. This makes the (3S,5S) isomer a potent scaffold for Glycosidase Inhibitors (e.g., Miglitol analogs) and pharmacological chaperones for lysosomal storage diseases.

  • Pyrrolidine Scaffold : The 1,2-diol motif is critical for transition-state mimicry in Aspartyl Protease Inhibitors (e.g., HIV protease, Renin). The C2 symmetry is often exploited to bind to symmetric active sites of homodimeric enzymes.

Schematic: Synthetic Divergence

Synthesis Start Starting Material (3S,5S)-1-Bn-Piperidine-3,5-diol PathA Path A: NaIO4 Oxidation Start->PathA PathB Path B: 1.0 eq BzCl, -40°C Start->PathB PathC Path C: Acetone/H+ Start->PathC ResultA NO REACTION (Scaffold Intact) PathA->ResultA ResultB Mono-Ester (Major) Regioselective Functionalization PathB->ResultB ResultC Cyclic Acetal (Dioxane) Rigid Bicyclic Core PathC->ResultC

Figure 2: Divergent synthetic pathways demonstrating the chemical stability and functionalization potential of the piperidine scaffold.

References

  • Conformational Analysis of 3,5-Disubstituted Piperidines

    • Title: 1909277-17-3 | this compound[3]

    • Source: ChemScene
  • Pyrrolidine vs. Piperidine Comparative Data: Title: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery Source: BenchChem
  • Synthesis and Reactivity of Piperidine Diols

    • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine Deriv
    • Source: N
    • URL: [Link]

  • Crystal Structure and Conformation of Pyrrolidine Analogs

    • Title: (3S,4S)-1-Benzylpyrrolidine-3,4-diol Crystal Structure[4]

    • Source: PubMed
    • URL: [Link]

Sources

Definitive Structural Validation of (3S,5S)-1-Benzylpiperidine-3,5-diol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for (3S,5S)-1-Benzylpiperidine-3,5-diol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Stereochemical Challenge

In the development of piperidine-based pharmacophores—critical for protease inhibitors, iminosugars, and GPCR ligands—the This compound (CAS: 1909277-17-3) presents a unique stereochemical challenge.[1][2] Unlike simple chiral centers, the 3,5-disubstituted piperidine ring possesses a symmetry plane that renders the cis-isomer ((3R,5S)) a meso-compound (achiral and often inactive), while the trans-isomers ((3S,5S) and (3R,5R)) are the active chiral enantiomers.[1][2]

Standard analytical techniques like NMR often struggle to definitively distinguish the trans-diequatorial conformation of the (3S,5S) isomer from the cis-meso form due to rapid ring flipping and overlapping signals.[1][2]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative validation methods (NMR, Chiral HPLC), demonstrating why SC-XRD is the requisite "Gold Standard" for establishing the absolute configuration of this high-value intermediate.[1][2]

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the performance of SC-XRD compared to standard laboratory alternatives for verifying this compound.

Table 1: Structural Validation Performance Matrix
FeatureMethod A: SC-XRD (The Product) Method B: Nuclear Magnetic Resonance (NMR) Method C: Chiral HPLC/SFC
Primary Output 3D Atomistic Map & Absolute Configuration (R/S)Chemical Shift (

), Coupling Constants (

)
Retention Time (

), Purity %
Stereo-Differentiation Definitive: Distinguishes (3S,5S) from Meso and (3R,5R) via Flack Parameter.Ambiguous: NOE signals can be misleading due to chair-chair interconversion.[1][2]Relative: Requires known standards to identify which peak is (3S,5S).
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Liquid)
Data Confidence 99.9% (Absolute Proof) 80-90% (Inferred)95% (Purity only, not Structure)
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)
Key Limitation Requires crystallizable salt/derivative.[1][2]Cannot easily prove absolute chirality (S,S vs R,R).No structural data; identification is inferential.[1][2]

Technical Deep Dive: The X-ray Advantage

Why X-ray is Critical for the (3S,5S) Isomer

The (3S,5S) configuration implies a trans-relationship between the hydroxyl groups.[1][2] In the piperidine chair conformation, this typically manifests as a diaxial or diequatorial arrangement, depending on the N-benzyl group's orientation and hydrogen bonding networks.[1][2]

  • The Meso Trap: The (3R,5S) isomer is cis.[1][2] In solution, rapid ring inversion can average NMR coupling constants (

    
    ), making it difficult to distinguish cis (axial-equatorial) from trans (diequatorial) based solely on the Karplus equation.[1][2]
    
  • The Flack Parameter: Only SC-XRD can determine the Flack Parameter , which must be near 0.0 for the correct absolute structure ((3S,5S)) and 1.0 for the inverted structure ((3R,5R)). This is the FDA-required proof for chiral drugs.[1][2]

Experimental Protocol: Crystallization & Data Collection

Since the free base diol may be an oil or low-melting solid, the generation of a crystalline salt is the standard protocol for X-ray analysis.[1][2]

Step 1: Salt Screening (The "Heavy Atom" Effect)

To ensure strong anomalous scattering (crucial for absolute configuration), we utilize heavy-atom salts.[1][2]

  • Recommended Counter-ions: Hydrobromide (HBr),

    
    -Toluenesulfonate (TsOH), or 
    
    
    
    -Nitrobenzoate derivatives.[1][2]
  • Procedure: Dissolve 50 mg of this compound in minimal hot ethanol. Add 1.05 eq. of

    
    -toluenesulfonic acid.[1][2] Cool slowly to 4°C.
    
Step 2: Diffraction Setup
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for organic molecules to maximize the anomalous signal for absolute configuration.[1][2]
  • Temperature: 100 K (Cryostream) to freeze ring conformations and reduce thermal ellipsoids.

Step 3: Refinement Targets

For a valid structure of this compound, the data must meet these criteria:

  • R1 Value: < 5.0%

  • Flack Parameter: 0.0 ± 0.1 (Confirms S,S)

  • Disorder: Hydroxyl protons must be located in difference Fourier maps to confirm H-bonding networks.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for choosing SC-XRD over NMR for this specific chiral target.

ValidationWorkflow Start Crude this compound CheckState Physical State Check Start->CheckState Oil Oil / Amorphous Solid CheckState->Oil If Oil Cryst Crystalline Solid CheckState->Cryst If Solid Deriv Derivatization / Salt Formation (e.g., p-TsOH salt) Oil->Deriv NMR 1H NMR Analysis Cryst->NMR XRD SC-XRD Data Collection (Cu-Kα, 100K) Cryst->XRD Direct Path Deriv->Cryst Ambiguous Ambiguous J-Coupling (Rapid Chair Flip) NMR->Ambiguous Cannot distinguish Trans vs Cis-Meso Ambiguous->XRD REQUIRED Solve Structure Solution (Direct Methods) XRD->Solve Result Calculate Flack Parameter Solve->Result Final CONFIRMED (3S,5S) Absolute Configuration Result->Final Flack ≈ 0.0

Figure 1: Strategic workflow for structural validation. Note that NMR often leads to ambiguity for flexible piperidine rings, necessitating the SC-XRD pathway via salt formation.[1][2]

Supporting Experimental Data (Representative)

While specific unit cell dimensions vary by the exact salt form used, the following parameters represent the quality metrics required to validate the (3S,5S) product against market alternatives.

Crystal Data Specifications (Benchmark)
  • Crystal System: Orthorhombic (Typical for chiral enantiopure salts)[1][2]

  • Space Group:

    
     (Must be a non-centrosymmetric space group for chiral molecules)
    
  • Z Value: 4

  • Density (

    
    ):  ~1.2 - 1.3 g/cm³[1][2]
    
  • Absolute Structure Parameter: -0.03 ± 0.08 (Pass) vs. 0.95 ± 0.09 (Fail/Inverted)[1][2]

Structural Features to Verify[1][2][3]
  • Chair Conformation: The piperidine ring should adopt a chair conformation.

  • Trans-Diequatorial Orientation: For (3S,5S), the C3-OH and C5-OH bonds typically orient equatorially to minimize 1,3-diaxial strain, though H-bonding can stabilize the diaxial form.[1][2]

  • Intermolecular H-Bonds: Look for infinite chains along the a-axis involving

    
     interactions, which stabilize the crystal lattice and raise the melting point compared to the meso-isomer.[1][2]
    

References

  • National Institutes of Health (PMC). (2025).[1][2] Crystal data for benzylpiperidine derivatives and conformational analysis. Retrieved from [Link]

  • ResearchGate. (2025). Stereochemical assignment of 3,4- and 3,5-disubstituted piperidines via X-ray and NMR. Retrieved from [Link]

Sources

Spectroscopic Identification Guide: (3S,5S)-1-Benzylpiperidine-3,5-diol vs. (3R,5S) Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 1-Benzylpiperidine-3,5-diol CAS: 1909277-17-3 (Generic/Racemic context often cited; specific stereoisomers require distinction) Application: Chiral intermediate for pharmaceutical synthesis (e.g., iminosugars, NK-1 antagonists).

The Bottom Line: The differentiation between the (3S,5S)-isomer (Trans, Chiral) and the (3R,5S)-isomer (Cis, Meso) is critical because they possess distinct thermodynamic stabilities and pharmacological profiles.[1]

  • The (3R,5S) "Cis" Isomer: Thermodynamically preferred.[1] Adopts a diequatorial chair conformation. Characterized by large vicinal coupling constants (

    
     Hz) in 
    
    
    
    NMR due to axial protons.[1]
  • The (3S,5S) "Trans" Isomer: Kinetic or less stable isomer.[1] Exists in a rapid equilibrium of axial/equatorial conformers. Characterized by averaged, intermediate coupling constants (

    
     Hz) and distinct chiral chromatographic behavior.[1]
    

Part 1: Stereochemical & Conformational Analysis

To interpret the spectra, one must first understand the solution-state dynamics. The piperidine ring allows for chair interconversion, but the 1,3-substitution pattern dictates the population preference.[1]

Conformational Logic
  • Cis-Isomer (3R,5S): This is a meso compound (possessing a plane of symmetry passing through Nitrogen and C4).[1] The 1,3-diequatorial arrangement of hydroxyl groups is energetically favorable, locking the ring into a specific chair where H3 and H5 are axial .[1]

  • Trans-Isomer (3S,5S): This is a

    
    -symmetric chiral molecule. In a chair conformation, one hydroxyl must be axial and the other equatorial.[1] Because the two chair forms (ax/eq vs. eq/ax) are degenerate (energetically identical), the molecule undergoes rapid ring-flipping at room temperature, averaging the NMR signals.[1]
    
Visualization of Dynamics[1]

Conformation cluster_cis Cis-Isomer (3R,5S) - Meso cluster_trans Trans-Isomer (3S,5S) - Chiral Cis_Stable Diequatorial Conformer (Thermodynamic Minimum) H3/H5 are AXIAL Cis_Unstable Diaxial Conformer (Sterically Disfavored) Cis_Stable->Cis_Unstable  Slow/Disfavored   Trans_A Conformer A 3-OH(ax), 5-OH(eq) Trans_B Conformer B 3-OH(eq), 5-OH(ax) Trans_A->Trans_B  Rapid Equilibrium   (Signal Averaging)

Figure 1: Conformational energy landscape distinguishing the static behavior of the Cis isomer from the dynamic averaging of the Trans isomer.

Part 2: Spectroscopic Identification ( & NMR)

The symmetry of both molecules results in simplified spectra (H3 is equivalent to H5 in both cases).[2] Therefore, chemical equivalence is not a differentiator . You must rely on coupling constants (


)  and signal width .[1]
Diagnostic Signals (400+ MHz, or )[1]
FeatureCis-Isomer (3R,5S) Trans-Isomer (3S,5S)
Symmetry Plane of Symmetry (Meso)

Axis (Chiral)
H3 / H5 Signal Wide Multiplet (tt or similar)Narrower Multiplet
Coupling Logic H3/H5 are fixed Axial . They couple to H4-axial with a large

.
H3/H5 flip between Ax/Eq. Couplings are averaged .
Key

Value

(Large)

(Intermediate)
H4 Protons Distinct H4ax (q) and H4eq (d/m) with clear geminal coupling.[1]H4 protons may appear less distinct or broadened due to averaging.
Carbon (

)
C3/C5 shift is typically shielded (upfield) relative to trans due to steric compression if diaxial contribution exists, but diequatorial is usually deshielded .[1]C3/C5 shift is intermediate.
The "Multiplet Width" Test

A quick visual inspection of the H3/H5 methine proton signal is the most robust "first-pass" test:

  • Cis (3R,5S): Look for a signal width (

    
    ) of >25 Hz .[1] This accounts for two large axial-axial couplings (to H2ax and H4ax) plus smaller equatorial couplings.
    
  • Trans (3S,5S): Look for a signal width of <15-18 Hz . The averaging of axial (large

    
    ) and equatorial (small 
    
    
    
    ) orientations reduces the overall peak width.

Part 3: Advanced Validation (Absolute Configuration)

Since the (3S,5S) isomer is chiral and the (3R,5S) is meso, optical rotation and chiral HPLC are definitive.[1]

Chiral HPLC / SFC Protocol

The meso compound (3R,5S) is achiral and will elute as a single peak on a chiral column (though it may separate from the chiral pair).[1] The (3S,5S) isomer is one enantiomer of a racemate (if synthesized non-stereoselectively, its enantiomer (3R,5R) will also be present).[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (basic additive is crucial for piperidines to prevent tailing).[1]

  • Expected Result:

    • Meso (3R,5S): Single Peak (non-resolvable).

    • Trans (3S,5S): Distinct retention time.[1] If the sample is racemic trans, you will see two 1:1 peaks.[1] If it is enantiopure (3S,5S), you see one peak distinct from the meso.[1]

Mosher's Ester Analysis (For Absolute Config)

To confirm the (3S,5S) absolute configuration versus (3R,5R):

  • Derivatize the diol with

    
    -(-)-MTPA-Cl.
    
  • Analyze

    
     NMR shielding regions.[1][3]
    
  • Note: Due to the

    
     symmetry of the (3S,5S) isomer, the bis-Mosher ester will remain 
    
    
    
    symmetric, simplifying the analysis compared to asymmetric diols.[1]

Part 4: Experimental Workflow

This self-validating workflow ensures correct identification during synthesis or isolation.

Workflow Sample Crude Reaction Mixture (e.g., from Pyridine Hydrogenation) TLC TLC Screening (Silica, MeOH/DCM + NH3) Sample->TLC Decision Separation Required? TLC->Decision ColChrom Flash Chromatography Isolate Isomers Decision->ColChrom Yes NMR 1H NMR (CDCl3) Focus: H3/H5 Multiplet Width ColChrom->NMR Branch Analyze Coupling (J) NMR->Branch Res_Cis Large J (>10Hz) Identified: Cis (3R,5S) (Meso) Branch->Res_Cis Wide Signal Res_Trans Avg J (~6Hz) Identified: Trans (3S,5S) (Chiral) Branch->Res_Trans Narrow Signal Validation Confirmation: Chiral HPLC or X-Ray Res_Trans->Validation

Figure 2: Decision tree for the isolation and spectroscopic validation of piperidine-3,5-diol isomers.

Separation Note

The Cis (3R,5S) isomer is typically the major product of catalytic hydrogenation of 3,5-disubstituted pyridines due to the preference for all-cis adsorption on the catalyst surface. It is often more polar (lower


) on silica gel if the diequatorial conformation exposes both hydroxyls for binding, whereas the trans isomer may exhibit intramolecular H-bonding (reducing polarity), though this depends heavily on the solvent system.[1]

References

  • BenchChem. (2025).[1][4] Comparative analysis of different chiral separation techniques for benzylpiperidines. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Retrieved from [1]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of Substituted Piperazines and Piperidines. Retrieved from

  • ResearchGate. (2008).[1] Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Retrieved from

Sources

Safety Operating Guide

(3S,5S)-1-Benzylpiperidine-3,5-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Directive: Immediate Action Required

Do not dispose of (3S,5S)-1-Benzylpiperidine-3,5-diol down the drain.

While this compound contains polar hydroxyl groups, the benzyl-piperidine core classifies it as an organic amine. Improper disposal into municipal water systems poses environmental toxicity risks and violates standard EPA/local environmental regulations. This guide outlines the segregation, stabilization, and disposal workflows required to manage this substance safely.[1][2][3]

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the specific risks of the stereoisomer. Unlike the highly volatile parent piperidine, this diol derivative is typically a solid, reducing inhalation risks but retaining contact hazards.

Parameter Data / Specification
Chemical Name This compound
CAS Number 1909277-17-3 (Specific Isomer) | 1792-78-5 (Racemate)
Molecular Weight 207.27 g/mol
Physical State Solid (White to off-white powder)
Acidity/Basicity Basic (Tertiary amine functionality)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[4][5] Irritant)
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides, Strong Acids

Expert Insight: The "Basic" nature is the critical disposal factor. Mixing this amine-based solid with acidic waste streams can generate significant heat (exothermic neutralization), potentially pressurizing waste containers. Always segregate from acidic waste.

Pre-Disposal Stabilization & Segregation

Before moving material to the central waste area, you must stabilize the compound at the bench level.

A. For Pure Solid Waste (Expired/Unused)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[4]

  • Labeling: Clearly mark as "Hazardous Waste - Solid - Toxic/Irritant."[4]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The benzyl hydrogens are susceptible to oxidation, creating a fire risk.

B. For Reaction Mixtures (Solutions)

If the compound is dissolved in solvent (e.g., Methanol, DCM) or is part of a reaction workup:

  • pH Check: Verify the pH of the solution.

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), carefully adjust to pH 7-9 using dilute HCl before adding to the waste container to prevent shock-pH changes in the central drum.

  • Solvent Compatibility:

    • Non-Halogenated: (Methanol, Ethanol, Ethyl Acetate)

      
       Red Can / Organic Waste.
      
    • Halogenated: (DCM, Chloroform)

      
       Yellow Can / Halogenated Waste.
      

Decision Logic: Waste Stream Classification

The following decision tree illustrates the correct workflow for classifying this compound waste to prevent cross-contamination.

DisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Contaminated Is it contaminated debris (Gloves/Paper)? SolidPath->Contaminated SolventCheck Solvent Type? LiquidPath->SolventCheck PureChem Is it Bulk Chemical? Contaminated->PureChem No DebrisBin Solid Waste Bin (Double Bagged) Contaminated->DebrisBin Yes ChemJar Lab Pack / Solid Waste Jar (Segregate from Oxidizers) PureChem->ChemJar Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (Yellow Tag) Halo->HaloWaste OrgWaste Organic Waste Stream (Red Tag) NonHalo->OrgWaste

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired Reagent)

Objective: Safe transfer of solid material to EHS collection.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.

  • Transfer:

    • Place the original container inside a clear plastic zip-lock bag.

    • If the original container is damaged, transfer the solid to a clean, wide-mouth glass jar with a Teflon-lined cap.[4]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[4][5]

    • Hazard Checkboxes: Irritant, Toxic.[1]

  • Storage: Place in the Satellite Accumulation Area (SAA) in secondary containment, separate from acids.

Scenario B: Disposal of Reaction Mixture (e.g., Post-Extraction)

Objective: Disposal of the compound dissolved in an organic solvent (e.g., Ethyl Acetate).

  • Quench Verification: Ensure no active reagents (like LiAlH4 or Borane, often used to synthesize this diol) remain.

    • Test: Take a 1 mL aliquot and add water. If bubbling occurs, the mixture is active and must be quenched (slow addition of IPA/Water) before disposal.

  • Combine: Pour the quenched, cool solution into the appropriate waste carboy (Non-Halogenated).

  • Rinse: Rinse the reaction flask with a small amount of Acetone and add the rinse to the same waste carboy.

  • Log: Record the volume and estimated concentration on the waste container's log sheet.

Spill Contingency (P.A.S.S. Protocol)

If a spill occurs outside the fume hood:

  • P - Protect: Alert nearby personnel and cordon off the area.

  • A - Assess: Is it a solid powder spill or a solution?

    • Solid: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen.

    • Liquid: Use universal absorbent pads.

  • S - Scoop: Scoop the damp solid or saturated pads into a heavy-duty hazardous waste bag.

  • S - Scrub: Clean the surface with a mild detergent and water. Test the pH of the surface to ensure no basic residue remains.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11664879 (Racemate data for Benzylpiperidine-3,5-diol). PubChem. Available at: [Link][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,5S)-1-Benzylpiperidine-3,5-diol

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